Dimethyl 5-methylisophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLNVWOJNQXRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dimethyl 5-methylisophthalate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Dimethyl 5-Methylisophthalate
This guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in material science and drug development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, emphasizing the causal relationships that govern its chemical behavior.
Core Chemical Identity and Properties
This compound is an aromatic diester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 5, dictates its physical properties and chemical reactivity.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | dimethyl 5-methylbenzene-1,3-dicarboxylate | N/A |
| CAS Number | 17649-58-0 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molecular Weight | 208.21 g/mol | [1][3] |
| SMILES | O=C(OC)C1=CC(C)=CC(C(OC)=O)=C1 | [1] |
| InChI Key | DWLNVWOJNQXRLG-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical state and solubility parameters are fundamental for designing experimental conditions, including reaction solvent selection and purification methods.
| Property | Value | Notes |
| Appearance | Solid | Inferred from storage recommendations. |
| Purity | Typically available at ≥95% - 98% | [2][3] |
| Storage | Sealed in a dry environment at room temperature | [1] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane; low solubility in water. | Based on the properties of similar aromatic esters.[4][5] |
Synthesis and Mechanistic Insights
The preparation of high-purity this compound is a multi-step process that leverages the principles of selective oxidation and classical esterification. A common and effective route begins with 1,3,5-trimethylbenzene (mesitylene).
Synthetic Pathway Overview
The synthesis capitalizes on the differential reactivity of the methyl groups on the mesitylene ring. By controlling the reaction conditions, two of the three methyl groups are oxidized to carboxylic acids. The resulting mixture of acids is then esterified to facilitate purification, as the boiling points of the corresponding methyl esters are sufficiently different for separation by distillation.
Caption: Synthesis workflow from 1,3,5-Mesitylene to this compound.
Detailed Synthesis Protocol
This protocol is adapted from established industrial methods for producing 5-methylisophthalic acid, for which this compound is a key purified intermediate.[6]
Objective: To synthesize and isolate this compound.
Pillar of Trustworthiness: This protocol incorporates a purification-by-derivatization step. The conversion of the acid mixture to esters allows for efficient separation via distillation, a highly reliable and scalable purification technique. The purity of the final product can be readily validated by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Step 1: Controlled Oxidation of Mesitylene
-
Charge a reaction vessel with 1,3,5-mesitylene, glacial acetic acid (as solvent), and a catalyst system (e.g., cobalt acetate and manganese acetate).[6]
-
Causality: The acetic acid provides a polar medium for the reaction, while the Co/Mn catalyst system is highly effective at facilitating the oxidation of alkyl side chains on an aromatic ring.
-
Heat the mixture to reflux and introduce an oxidant (e.g., compressed air or oxygen) to initiate the oxidation of the methyl groups.
-
Monitor the reaction progress to maximize the yield of 5-methylisophthalic acid within the resulting organic acid mixture.
-
-
Step 2: Esterification
-
After cooling, remove the acetic acid solvent under reduced pressure.
-
Add methanol to the crude organic acid mixture along with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux to drive the Fischer esterification reaction, converting the carboxylic acids to their corresponding methyl esters.[6]
-
Causality: Esterification converts the high-boiling, polar carboxylic acids into more volatile, less polar esters, which are ideal for purification by distillation.
-
-
Step 3: Purification by Distillation
-
Perform fractional distillation on the resulting esterified product mixture.[6]
-
Collect the fraction corresponding to the boiling point of this compound. The other components, such as dimethyl 3,5-dimethylbenzoate and trimethyl 1,3,5-benzenetricarboxylate, will have different boiling points, allowing for separation.
-
-
Step 4: Quality Control
-
Analyze the collected fraction using GC-MS to confirm purity.
-
Acquire ¹H and ¹³C NMR spectra to verify the chemical structure.
-
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its ester functional groups and its potential as a monomer precursor.
Core Reactivity
-
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding dicarboxylic acid (5-methylisophthalic acid) under acidic or basic conditions. Alkaline hydrolysis followed by acidification is a common method to produce the high-purity acid from the purified ester.[6]
-
Transesterification: This compound can undergo transesterification with other alcohols, particularly diols (e.g., ethylene glycol, butanediol), in the presence of a suitable catalyst. This reaction is the foundation of its use in polyester synthesis.
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The existing substituents direct incoming electrophiles: the methyl group is weakly activating and ortho, para-directing, while the two ester groups are deactivating and meta-directing. This complex directing effect makes substitution challenging but allows for the synthesis of specifically functionalized derivatives.
Primary Applications
-
Intermediate for Specialty Polymers: The most significant application is as a purifiable intermediate for the production of 5-methylisophthalic acid. This acid is then used as a comonomer in the synthesis of specialty polyesters, such as poly(ethylene terephthalate-co-isophthalate). Incorporating the isophthalate moiety disrupts the polymer chain regularity, lowering the melting point and crystallinity, which can improve processability and clarity.
-
Building Block in Drug Discovery: In drug development, the substituted benzene ring serves as a rigid scaffold. Researchers can use this compound as a starting material to synthesize a library of compounds. For example, the ester groups can be converted to amides, or the aromatic ring can be further functionalized to explore structure-activity relationships (SAR) for a given biological target. Its derivative, Dimethyl 5-aminoisophthalate, is noted as a raw material for drug intermediates.[4]
Spectroscopic and Analytical Characterization
For a research audience, unambiguous structural confirmation is paramount. The following are the expected spectral characteristics for this compound.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.5-8.5 ppm). Two protons will be equivalent, resulting in one signal with an integration of 2H, and two other unique protons. Methyl Ester Protons (-OCH₃): A sharp singlet at ~3.9 ppm with an integration of 6H, as both ester groups are chemically equivalent. Ring Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm with an integration of 3H. |
| ¹³C NMR | Carbonyl Carbons (C=O): Signal around ~166 ppm. Aromatic Carbons (C-Ar): Multiple signals between ~128-138 ppm. Methyl Ester Carbon (-OCH₃): Signal around ~52 ppm. Ring Methyl Carbon (-CH₃): Signal around ~21 ppm. |
| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): Strong absorption band in the 1100-1300 cm⁻¹ region. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight, 208.21. Key Fragments: Common fragmentation patterns for methyl esters include the loss of a methoxy radical (•OCH₃, M-31) or a methoxycarbonyl group (•COOCH₃, M-59). |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the search results, standard laboratory precautions for handling fine organic chemicals should be strictly followed. Safety protocols for related compounds provide a useful reference.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation. Avoid generating dust. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1][7]
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[7][8][9]
References
- 1. 17649-58-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:17649-58-0 | Chemsrc [chemsrc.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]
- 6. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. atamankimya.com [atamankimya.com]
- 9. manavchem.com [manavchem.com]
Dimethyl 5-methylisophthalate molecular weight and formula
This guide provides an in-depth look at the core physicochemical properties of Dimethyl 5-methylisophthalate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.
| Property | Value |
| Molecular Formula | C11H12O4[1][2][3] |
| Molecular Weight | 208.211 g/mol [1] |
| Exact Mass | 208.073563 u[1] |
| CAS Number | 17649-58-0[1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula, while not explicitly detailed in the provided search results, generally follow standard analytical chemistry techniques.
Molecular Formula Determination: The molecular formula is typically determined using a combination of elemental analysis and mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of each element (carbon, hydrogen, oxygen). High-resolution mass spectrometry can then be used to determine the exact molecular weight, which allows for the confirmation of the molecular formula.
Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. This allows for a very precise determination of the molecular weight.
Logical Relationships
The following diagram illustrates the relationship between the compound's name, its molecular formula, and its molecular weight.
References
In-Depth Technical Guide: Dimethyl 5-methylisophthalate (CAS 17649-58-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of Dimethyl 5-methylisophthalate (CAS 17649-58-0). Additionally, it explores potential, though not yet experimentally confirmed, biological activities and signaling pathways based on the behavior of structurally related molecules, offering a roadmap for future research.
Core Properties and Structure
This compound is an aromatic diester with the molecular formula C₁₁H₁₂O₄.[1] It is a key intermediate in the synthesis of various polymers and resins.[1]
Chemical Structure
The structure of this compound consists of a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 5.
References
Physical properties of Dimethyl 5-methylisophthalate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of Dimethyl 5-methylisophthalate (CAS No. 17649-58-0), a chemical intermediate of interest in various fields of research and development. Due to the limited availability of experimentally determined data in public databases, this guide consolidates predicted values and data from patent literature.
Core Physical Properties
The physical state of a compound is dictated by its melting and boiling points. While experimentally determined data for this compound is scarce, a combination of predicted and experimental data under reduced pressure provides valuable insight.
Data Presentation
The following table summarizes the available quantitative data for the physical properties of this compound. For comparative purposes, the experimental data for the closely related compound, Dimethyl isophthalate, is also included.
| Physical Property | This compound | Dimethyl Isophthalate | Data Source |
| Melting Point | Data not available | 67.5 °C | Experimental |
| Boiling Point | 301.2 ± 22.0 °C (Predicted at 760 mmHg) | 282 °C | Experimental |
| 242 °C (at 40 mmHg) | Experimental (Patent Literature)[1] | ||
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | 1.194 g/cm³ at 20 °C | Predicted / Experimental |
| Flash Point | 147.4 ± 20.7 °C (Predicted) | 138 °C (Closed cup) | Predicted / Experimental |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) | Predicted |
Note: Predicted values are computationally derived and should be used as an estimation. Experimental validation is recommended.
Experimental Protocols
The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are generalized experimental protocols for these measurements.
Melting Point Determination (Capillary Method)
This method relies on a melting point apparatus, which consists of a heated block with a sample holder and a viewing scope.
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
The boiling point is typically determined by simple distillation.
Procedure:
-
Apparatus Setup: A distillation flask is charged with the liquid sample and a few boiling chips to ensure smooth boiling. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask. The flask is connected to a condenser.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser. This stable temperature reading is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the determination is not performed at standard atmospheric pressure (760 mmHg), a correction may be applied.
Logical Relationship of Physical State
The physical state of this compound is dependent on the temperature. The following diagram illustrates this relationship based on the available data.
Caption: State transitions of this compound.
References
Spectroscopic Profile of Dimethyl 5-methylisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic characteristics of Dimethyl 5-methylisophthalate (CAS No. 17649-58-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a visualization of the spectroscopic analysis workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | Singlet | 1H | Aromatic H (Position 2) |
| ~7.9 - 8.1 | Singlet | 2H | Aromatic H (Positions 4, 6) |
| ~3.9 | Singlet | 6H | Ester methyl (-COOCH₃) |
| ~2.4 | Singlet | 3H | Aromatic methyl (-CH₃) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~166 | Quaternary | Ester carbonyl (C=O) |
| ~139 | Quaternary | Aromatic C (Position 5) |
| ~134 | Tertiary | Aromatic C (Position 2) |
| ~131 | Quaternary | Aromatic C (Positions 1, 3) |
| ~129 | Tertiary | Aromatic C (Positions 4, 6) |
| ~52 | Primary | Ester methyl (-OCH₃) |
| ~21 | Primary | Aromatic methyl (-CH₃) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2950 - 2990 | Medium | Aliphatic C-H stretch (methyl) |
| ~1720 - 1740 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C bending |
| ~1200 - 1300 | Strong | C-O stretch (ester) |
Sample Preparation: KBr pellet or thin film.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (Thin Solid Film Method): [1]
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[1]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]
-
Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[1]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Visualization of Spectroscopic Analysis
The following diagram illustrates the logical workflow of utilizing spectroscopic data to confirm the structure of this compound.
Caption: Spectroscopic data analysis workflow.
References
Solubility Profile of Dimethyl 5-methylisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 5-methylisophthalate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information based on the chemical properties of aromatic esters and presents a detailed experimental protocol for determining precise solubility values.
Introduction to this compound
This compound is an aromatic dicarboxylic acid ester. Its structure, featuring a benzene ring with two methyl ester groups and a methyl group, suggests it is a relatively nonpolar molecule. This structural characteristic is the primary determinant of its solubility behavior in various solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, polymer chemistry, and materials science, particularly for processes such as reaction optimization, purification through recrystallization, and formulation development.
Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, including aromatic esters. |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The similar aromatic nature of the solvent and solute facilitates strong intermolecular interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polarity of the ketone carbonyl group allows for effective solvation of the ester functional groups. |
| Esters | Ethyl Acetate | Moderate to High | The similar ester functional groups in both the solvent and solute promote miscibility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones and esters but can still solvate this compound to a significant extent. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group in alcohols makes them less ideal solvents for nonpolar compounds, though some solubility is expected. |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Low | The significant difference in polarity between the aromatic ester and aliphatic hydrocarbons limits solubility. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The highly polar and hydrogen-bonding nature of these solvents makes them poor solvents for nonpolar organic molecules. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved solid.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical method (HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
Conclusion
Synonyms for Dimethyl 5-methylisophthalate
An In-depth Technical Guide to the Synonyms and Chemical Identifiers of Dimethyl 5-methylisophthalate
For researchers, scientists, and drug development professionals, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms and key identifiers for this compound, a significant compound in various chemical syntheses.
Chemical Identity and Synonyms
This compound is an organic compound with the CAS number 17649-58-0.[1][2] It is structurally defined as the dimethyl ester of 5-methylisophthalic acid. A variety of synonyms are used in literature and commercial listings to refer to this chemical.
Below is a summary of its primary identifiers and synonyms to aid in accurate identification and literature searches.
| Identifier Type | Identifier |
| Systematic Name | 1,3-Benzenedicarboxylic acid, 5-methyl-, dimethyl ester[1] |
| IUPAC Name | dimethyl 5-methylbenzene-1,3-dicarboxylate |
| CAS Number | 17649-58-0[1][2] |
| Molecular Formula | C11H12O4[1][2] |
| Molecular Weight | 208.21 g/mol [1][2] |
| Synonym | 3-(Methoxycarbonyl)-5-Methylbenzoic Acid[1] |
| Synonym | 5-METHYLBENZENE-1,3-DICARBOXYLIC ACID METHYL ESTER[1] |
| Synonym | 5-Methylisopathalic acid dimethylester[1] |
| Synonym | 5-Methylisophthalsaeure-dimethylester[1] |
Logical Relationship of Nomenclature
The relationship between the common name and its systematic IUPAC name can be visualized to clarify the chemical structure's naming convention.
Caption: Derivation of the common name from its core chemical structure and functional groups.
References
A Comprehensive Technical Guide to the Discovery and History of Isophthalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophthalate derivatives, isomers of phthalic acid, have a rich history rooted in the foundational principles of organic chemistry. Initially explored in the 19th century, their unique structural properties have led to their indispensable role in modern polymer science and their emerging potential in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and applications of isophthalate derivatives. It includes detailed experimental protocols for key synthetic methodologies, quantitative data on the properties of isophthalate-based materials, and visualizations of synthetic workflows and application relationships.
Discovery and Historical Milestones
The story of isophthalate derivatives is intrinsically linked to the broader history of benzenedicarboxylic acids.
-
1836: The Dawn of Phthalic Acids French chemist Auguste Laurent first obtained phthalic acid through the oxidation of naphthalene tetrachloride.[1][2][3][4][5][6] Believing it to be a derivative of naphthalene, he named it "naphthalenic acid".[1][2][3][4][5]
-
Mid-19th Century: Isomerism and Nomenclature The Swiss chemist Jean Charles Galissard de Marignac later determined the correct formula for phthalic acid, prompting Laurent to rename it.[1][2][3] The concept of isomerism, championed by chemists like Friedrich Wöhler, was crucial in understanding that different spatial arrangements of the same atoms could result in compounds with distinct properties. This led to the identification and naming of the three isomers of benzenedicarboxylic acid: ortho-phthalic acid, meta-isophthalic acid, and para-terephthalic acid.
-
Late 19th and Early 20th Century: Early Synthesis and Industrial Production Early manufacturing methods in the nineteenth century involved the oxidation of naphthalene tetrachloride with nitric acid or, more effectively, with fuming sulfuric acid using mercury or mercury(II) sulfate as a catalyst.[1][3][4][5] The development of the liquid-phase oxidation of m-xylene marked a significant step towards large-scale industrial production of isophthalic acid.[7][8][9] A notable advancement was a non-catalytic oxidation process developed in the mid-20th century that was well-suited for commercial production.[10]
Synthesis of Isophthalate Derivatives
The synthesis of isophthalic acid and its derivatives has evolved from laboratory-scale curiosities to billion-kilogram-per-year industrial processes.[7]
Industrial Production of Isophthalic Acid
The primary industrial method for producing isophthalic acid is the liquid-phase oxidation of meta-xylene.[7][8][9]
-
Process: This process typically employs a cobalt-manganese catalyst in an acetic acid solvent.[7][9] Molecular oxygen is used as the oxidant.
-
Significance: This method is highly efficient and allows for the large-scale production necessary to meet the global demand for isophthalate-based polymers.
Laboratory Synthesis of Isophthalic Acid
In a laboratory setting, isophthalic acid can be prepared using stronger oxidizing agents.
-
Oxidant: Chromic acid is a common oxidant used for this purpose.[7]
-
Alternative Routes: It can also be synthesized by the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[7]
Key Experimental Protocols
The following are detailed methodologies for the synthesis of common isophthalate derivatives.
Synthesis of Dimethyl Isophthalate-5-sulfonate
This derivative is crucial for producing specialty polyesters.
Protocol:
-
Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid. This reaction is carried out in three temperature zones with different catalysts:
-
150-159 °C with cadmium sulfate as the catalyst.
-
160-169 °C with SiO2 as the catalyst.
-
170-181 °C with mercuric sulfate as the catalyst.
-
-
Esterification: The resulting sulfonated isophthalic acid is then esterified.
-
Neutralization and Workup: The reaction mixture is neutralized, and the final product, dimethyl isophthalate-5-sodium sulfonate, is isolated through aftertreatment.
Synthesis of 5-Substituted Isophthalic Acid Derivatives
These derivatives are of interest for applications such as non-polymeric coatings for nanoparticles.
Protocol for Hydrolysis of 5-Substituted Isophthalate Esters:
-
The ester product is hydrolyzed by heating in an ethanol solution with a slight excess (approximately 2.2 equivalents) of NaOH. This produces the disodium salt of the corresponding acid, which is isolated as a hygroscopic white crystalline compound.[10]
-
The salt is then converted to the corresponding acid by acidification of its aqueous solution with sodium hydrosulfate.[10]
-
This is followed by water evaporation and extraction with methyl tert-butyl ether (MTBE).[10]
-
The acid can be obtained in 70-75% isolated yield and recrystallized from water to produce white needles.[10]
Quantitative Data
The physical and chemical properties of isophthalic acid and its derivatives are crucial for their application.
| Property | Isophthalic Acid | Phthalic Acid | Terephthalic Acid |
| Molar Mass | 166.132 g·mol−1[7] | 166.14 g/mol [3] | - |
| Appearance | White crystalline solid[7] | White solid[3] | - |
| Density | 1.526 g/cm³ (Solid)[7] | 1.593 g/cm³ (solid)[3] | - |
| Melting Point | - | 210 °C (decomposes)[3] | - |
| Solubility in water | Insoluble[7] | Slightly soluble[3] | - |
| Acidity (pKa) | 3.46, 4.46[7] | 2.89, 5.51[1][5] | - |
The incorporation of isophthalic acid into polymers significantly affects their thermal and mechanical properties.
| Polymer Composition | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
| Poly(ethylene terephthalate) (PET) | - | - |
| Poly(ethylene isophthalate) (PEI) | 65°C[11] | 240°C[11] |
| PET-co-PEI (varying compositions) | Decreases with increasing PEI content | Decreases with increasing PEI content |
Applications of Isophthalate Derivatives
The primary applications of isophthalate derivatives are in the field of polymer chemistry.
-
Polyethylene Terephthalate (PET) Resins: Isophthalic acid is often used as a comonomer with terephthalic acid in the production of PET resins for beverage bottles and food packaging.[7] Its inclusion disrupts the crystallinity of the polymer, which can improve clarity and processing characteristics.
-
Unsaturated Polyester Resins (UPR): UPRs based on isophthalic acid are widely used in coatings and reinforced plastics due to their excellent mechanical properties and chemical resistance.[7]
-
High-Performance Polymers: Isophthalic acid is a key precursor to high-performance polymers such as the fire-resistant material Nomex and polybenzimidazole.[7]
-
Other Applications: Isophthalate derivatives are also used in the production of insulation materials, adhesives, and as modifiers in textiles to improve dyeability.
Isophthalate Derivatives in Drug Development and Biological Systems
While the primary applications of isophthalates are in materials science, there is growing interest in their potential in medicinal chemistry and as probes for biological systems.
Enzyme Inhibition
Research into the biological activities of various organic molecules has shown that derivatives of many core structures can act as enzyme inhibitors.[12][13][14] While specific, potent enzyme inhibitors based on an isophthalate scaffold are not yet prominent in the literature, the structural motifs of isophthalate derivatives make them candidates for further investigation in drug design.
Receptor Antagonism
The development of receptor antagonists is a cornerstone of modern pharmacology.[15][16][17] The rigid, dicarboxylic structure of isophthalic acid provides a scaffold that can be functionalized to interact with the binding sites of various receptors. However, to date, no specific isophthalate derivatives have been widely recognized as potent and selective receptor antagonists for therapeutic use.
Isophthalate Metabolism
Recent studies have begun to elucidate the anaerobic degradation pathway of isophthalate. The enzyme isophthalate:coenzyme A ligase (IPCL) has been identified as the initiator of this pathway, activating isophthalate to isophthalyl-CoA.[18][19] This enzyme shows high substrate specificity for isophthalate over its isomers.[18][19]
Visualizations
Experimental Workflow: General Synthesis of Isophthalate Derivatives
Caption: General synthetic workflow for isophthalate derivatives.
Logical Relationship: Applications of Isophthalic Acid
References
- 1. Phthalic acid - Wikipedia [en.wikipedia.org]
- 2. Phthalic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. Phthalic_acid [chemeurope.com]
- 4. Phthalic acid | 88-99-3 [chemicalbook.com]
- 5. alchetron.com [alchetron.com]
- 6. Auguste Laurent: Radical and radicals [classic.scielo.org.mx]
- 7. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 8. us.metoree.com [us.metoree.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isophthalate:coenzyme A ligase initiates anaerobic degradation of xenobiotic isophthalate [kops.uni-konstanz.de]
- 19. Isophthalate:coenzyme A ligase initiates anaerobic degradation of xenobiotic isophthalate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Characteristics of Methyl-Substituted Isophthalic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-substituted isophthalic acids represent a class of aromatic carboxylic acids with significant potential in materials science and pharmaceutical development. The position of the methyl group on the isophthalic acid backbone profoundly influences their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the key characteristics of 2-methylisophthalic acid, 4-methylisophthalic acid, and 5-methylisophthalic acid, with a focus on their synthesis, comparative physicochemical properties, and potential applications in drug discovery.
Introduction
Isophthalic acid, a benzene ring with two carboxylic acid groups at positions 1 and 3, serves as a versatile building block in polymer chemistry and the synthesis of metal-organic frameworks. The introduction of a methyl group to this core structure gives rise to three positional isomers: 2-methylisophthalic acid, 4-methylisophthalic acid, and 5-methylisophthalic acid. This substitution, while seemingly simple, can induce significant changes in the molecule's steric and electronic properties, thereby altering its solubility, acidity, and interaction with biological targets. Understanding these nuances is critical for the rational design of novel materials and therapeutic agents.
Physicochemical Properties
The position of the methyl group markedly affects the physical and chemical properties of methyl-substituted isophthalic acids. A summary of key quantitative data is presented in Table 1 for easy comparison.
| Property | 2-Methylisophthalic Acid | 4-Methylisophthalic Acid | 5-Methylisophthalic Acid |
| Synonyms | 2,6-Dicarboxytoluene | 3,4-Dicarboxytoluene | Uvitic acid |
| CAS Number | 15120-47-5[1] | 3347-99-7[2] | 499-49-0[3] |
| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol [1][3] | 180.16 g/mol | 180.16 g/mol [3] |
| Melting Point | Not available | Not available | 299-303 °C |
| Predicted pKa | Not available | Not available | 3.60 ± 0.10[4] |
| Solubility | Soluble in methanol[4] | Information not available | Soluble in methanol[4] |
Table 1: Comparative Physicochemical Properties of Methyl-Substituted Isophthalic Acids
Synthesis and Experimental Protocols
The synthesis of methyl-substituted isophthalic acids typically involves the oxidation of the corresponding methyl-substituted xylenes or other suitable precursors.
Synthesis of 5-Methylisophthalic Acid (Uvitic Acid)
A common method for the synthesis of 5-methylisophthalic acid is the oxidation of mesitylene (1,3,5-trimethylbenzene)[5].
Experimental Protocol: Oxidation of Mesitylene
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, a mixture of mesitylene, a cobalt-manganese catalyst, and a solvent (e.g., acetic acid) is prepared.
-
Oxidation: Air or oxygen is bubbled through the reaction mixture at an elevated temperature and pressure.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude 5-methylisophthalic acid is isolated by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product.
Synthesis of 2-Methylisophthalic Acid and 4-Methylisophthalic Acid
Detailed experimental protocols for the synthesis of 2-methylisophthalic acid and 4-methylisophthalic acid are less commonly reported in readily available literature. However, a general approach involves the oxidation of the corresponding xylenes (1,2,3-trimethylbenzene for 2-methylisophthalic acid and 1,2,4-trimethylbenzene for 4-methylisophthalic acid) using strong oxidizing agents like potassium permanganate or chromic acid. The reaction conditions would need to be carefully controlled to achieve selective oxidation of two methyl groups.
Analytical Methods
The characterization and purity assessment of methyl-substituted isophthalic acids are crucial for their application. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength of around 210-280 nm is suitable for these aromatic compounds.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, and filtered before injection.
Biological Activity and Drug Development Potential
While the biological activities of the parent isophthalic acid and some of its derivatives have been explored, specific data on the biological effects of 2-, 4-, and 5-methylisophthalic acids are limited in the public domain. However, the introduction of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
The methyl group can influence:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Metabolic Stability: The position of the methyl group can block sites of metabolism, potentially increasing the half-life of a drug candidate.
-
Binding Affinity: The steric bulk and electronic effects of the methyl group can alter the binding affinity and selectivity of a molecule for its biological target.
Some studies have investigated the antimicrobial activity of derivatives of 4-hydroxyisophthalic acid, but this does not directly translate to the methyl-substituted analogs. Research on benzenecarboxylic acids has shown that they can have inhibitory effects on tumor cell multiplication in vitro[6]. This suggests that methyl-substituted isophthalic acids could be interesting scaffolds for the development of novel therapeutic agents.
Visualization of Logical Relationships
To guide further research and development, a logical workflow for the investigation of methyl-substituted isophthalic acids in a drug discovery context is proposed.
This workflow outlines the key stages from the synthesis and characterization of the individual isomers to their biological evaluation and subsequent optimization as potential drug candidates.
Conclusion
The methyl-substituted isophthalic acids are a promising class of compounds with tunable physicochemical properties. While their primary applications have been in materials science, their potential in drug discovery is an area ripe for exploration. The strategic placement of the methyl group can be leveraged to modulate biological activity and pharmacokinetic profiles. Further research into the synthesis of all isomers, comprehensive characterization of their properties, and systematic evaluation of their biological effects is warranted to unlock their full potential in the development of novel therapeutics. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. 2-Methylisophthalic acid | C9H8O4 | CID 11446681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]
- 3. 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylisophthalic acid | 499-49-0 [chemicalbook.com]
- 5. Isophthalic acid | 121-91-5 [chemicalbook.com]
- 6. [The effect of benzenecarboxylic acids--in particular mellitic acid--in in vitro biological system] - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into Dimethyl 5-methylisophthalate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethyl 5-methylisophthalate, with the chemical formula C₁₁H₁₂O₄, is an aromatic dicarboxylic acid ester. Its structure, featuring a benzene ring substituted with two methoxycarbonyl groups and a methyl group, makes it a versatile building block in organic synthesis. It is frequently employed as a starting material for the production of more complex molecules where the methyl group can be further functionalized, for instance, through bromination, to introduce other moieties. While numerous studies detail its synthesis and application, a foundational theoretical characterization of its electronic and structural properties is currently lacking in the public domain. This guide consolidates the available experimental data and outlines a robust computational methodology to encourage and facilitate such theoretical explorations.
Experimental Data
The following tables summarize the physical, chemical, and spectroscopic data for this compound that has been reported in the literature.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | N/A |
| Molecular Weight | 208.21 g/mol | N/A |
| CAS Number | 17649-58-0 | N/A |
| Appearance | Solid | [1] |
| Melting Point | 139 - 140 °C | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR | (CDCl₃, 400MHz), δ: 4.08 (s, 6H, OCH₃), 4.58 (s, 2H, CH₂Br), 8.32 (s, 2Hₐᵣ), 8.75 (s, 1Hₐᵣ) | |
| IR (KBr pellet, cm⁻¹) | 3424 (w), 3072 (w), 2952(m), 1720 (vs), 1602 (m), 1456 (s), 1434 (s), 1275 (s), 1244 (vs), 1337 (s), 1126 (s), 1105 (s), 1000 (s), 925 (s), 892 (w), 865 (m), 757 (vs), 722 (m), 693 (s), 623 (s), 571 (m) | |
| ESI-MS | m/z: 287.25 [M]⁺ (for the brominated derivative) | [2] |
Note: The provided ¹H NMR and ESI-MS data correspond to the brominated derivative, Dimethyl 5-(bromomethyl)isophthalate, as this is frequently the context in which detailed spectroscopic analysis is reported.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent functionalization are crucial for its application in research and development.
Synthesis of this compound
This protocol describes the esterification of 5-methylisophthalic acid.
Materials:
-
5-methylisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
Prepare a solution of 5-methylisophthalic acid (10 g, 0.056 mol) in methanol (100 mL).[1]
-
Add concentrated sulfuric acid (2 mL) to the solution at room temperature.[1]
-
Reflux the mixture overnight.[1]
-
After cooling, pour the reaction mixture into 1 L of water.[1]
-
Filter the resulting precipitate and wash thoroughly with copious volumes of water.[1]
-
Collect the solid product and dry it overnight in a vacuum oven.[1]
Synthesis of Dimethyl 5-(bromomethyl)isophthalate
This protocol details the benzylic bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Prepare a mixture of this compound (2.08 g, 0.01 mol), N-bromosuccinimide (3.56 g, 0.02 mol), and a catalytic amount of benzoyl peroxide (0.24 g, 0.001 mol) in CCl₄ (50 mL). A trace amount of AIBN can also be used as the radical initiator.[1]
-
Heat the mixture at 85 °C under reflux for 2-6 hours.[1]
-
Cool the reaction mixture and filter it (e.g., through Celite) to remove succinimide.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[1]
Proposed Theoretical Studies Workflow
As there are no dedicated theoretical studies on this compound, the following workflow is proposed for a comprehensive computational analysis using Density Functional Theory (DFT).
This proposed computational study would involve:
-
Geometry Optimization: To find the most stable conformation of the molecule and determine its structural parameters.
-
Vibrational Frequency Calculation: To predict the infrared and Raman spectra, allowing for a comparison with experimental data and aiding in the assignment of vibrational modes.
-
Electronic Property Analysis: Calculation of frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior and reactivity. Mapping the electrostatic potential can reveal sites susceptible to nucleophilic or electrophilic attack.
-
Thermodynamic Property Calculation: To determine key thermodynamic parameters such as enthalpy and Gibbs free energy of formation.
Role in Signaling Pathways and Drug Development
Currently, there is no direct evidence to suggest that this compound itself is involved in specific biological signaling pathways. Its primary role in the context of life sciences is as a precursor for the synthesis of molecules with potential biological activity. For instance, it is used to create more complex ligands that can be incorporated into metal-organic frameworks or other coordination compounds, which may then be investigated for applications in drug delivery or as therapeutic agents. The functionalization of the methyl group allows for the attachment of various pharmacophores or targeting moieties.
Conclusion
This compound is a valuable and versatile building block in synthetic chemistry. While a significant body of experimental work exists detailing its synthesis and use, a dedicated theoretical investigation of its fundamental properties is conspicuously absent. This guide provides a consolidation of the available experimental data and, more importantly, a clear and actionable workflow for conducting in-depth theoretical studies. It is hoped that this will spur further computational research to provide a more complete understanding of this important chemical intermediate, thereby aiding in the rational design of novel materials and molecules for a range of scientific applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethyl 5-methylisophthalate
Abstract
This document provides a detailed protocol for the synthesis of dimethyl 5-methylisophthalate from 5-methylisophthalic acid via Fischer-Speier esterification. This method offers a straightforward and efficient route to obtain the desired diester, a valuable building block in the synthesis of various organic molecules and polymers. The protocol covers the reaction setup, workup, purification, and characterization of the final product, tailored for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is a chemical intermediate of significant interest in the fields of polymer chemistry and pharmaceutical synthesis. Its structure, featuring a substituted aromatic ring with two methyl ester functionalities, makes it a versatile precursor for the creation of more complex molecules. The synthesis of this compound is typically achieved through the esterification of 5-methylisophthalic acid.
The Fischer-Speier esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[1][2] This application note details a reliable protocol for the synthesis of this compound using this method.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Scheme 1: Fischer-Speier Esterification of 5-methylisophthalic acid
5-methylisophthalic acidMethanolDimethyl 5-methylisophthalateWater (Catalyst: H2SO4)
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 5-methylisophthalic acid | ≥98% | Sigma-Aldrich |
| Methanol (anhydrous) | ≥99.8% | Fisher Scientific |
| Sulfuric acid (concentrated) | 95-98% | VWR Chemicals |
| Sodium bicarbonate (saturated) | Laboratory Grade | Merck |
| Diethyl ether | ACS Grade | Sigma-Aldrich |
| Anhydrous sodium sulfate | Laboratory Grade | Fisher Scientific |
| Round-bottom flask (250 mL) | ||
| Reflux condenser | ||
| Heating mantle | ||
| Magnetic stirrer and stir bar | ||
| Separatory funnel (500 mL) | ||
| Beakers and Erlenmeyer flasks | ||
| Rotary evaporator |
Reaction Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisophthalic acid (18.0 g, 0.1 mol).
-
Add anhydrous methanol (100 mL, 2.47 mol) to the flask. Methanol acts as both the solvent and the esterifying agent.
-
Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The addition is exothermic and should be done in a fume hood.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reaction at reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
Work-up Procedure
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts in the separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid. Be cautious of CO2 evolution.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by vacuum distillation.[4]
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction boiling at approximately 140-142 °C at 10 mmHg.
Alternatively, the product can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water.
Data Presentation
| Parameter | Value |
| Reactants | |
| 5-methylisophthalic acid | 18.0 g (0.1 mol) |
| Methanol | 100 mL (2.47 mol) |
| Concentrated Sulfuric Acid | 2.0 mL |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Time | 4-6 hours |
| Product | |
| Theoretical Yield | 20.82 g |
| Characterization | |
| Appearance | Colorless oil or low melting solid |
| Boiling Point | 140-142 °C at 10 mmHg |
Mandatory Visualization
Signaling Pathway Diagram
Not applicable for this synthesis protocol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship Diagram
Not applicable for this synthesis protocol.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound from 5-methylisophthalic acid. The Fischer-Speier esterification, with its straightforward procedure and use of common laboratory reagents, is an accessible method for researchers in various fields. The detailed workup and purification steps ensure the isolation of a high-purity product suitable for subsequent applications in research and development.
References
Application Notes and Protocols for the Use of Dimethyl 5-methylisophthalate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polymers using Dimethyl 5-methylisophthalate (DM-5-MI). This document includes detailed experimental protocols for the preparation of polyesters and polyamides, quantitative data on representative polymer properties, and visual diagrams of reaction pathways and experimental workflows. The information is intended to guide researchers in the development of novel polymers with potential applications in advanced materials and drug delivery systems.
Introduction
This compound is an aromatic diester monomer that can be utilized in the synthesis of a variety of polymers, including polyesters and polyamides. The presence of the methyl group on the isophthalate ring can influence the physical and chemical properties of the resulting polymers. Specifically, it can disrupt chain packing, potentially leading to increased solubility and lower melting points compared to polymers derived from terephthalates or unsubstituted isophthalates. These characteristics can be advantageous for solution-based processing and for creating flexible materials.
The versatility of polymers derived from this compound allows for their potential use in a range of applications. In the field of advanced materials, these polymers can be tailored to exhibit specific thermal and mechanical properties. For drug development professionals, isophthalate-based polyesters, particularly when synthesized with biocompatible diols, can be explored as biodegradable matrices for controlled drug release formulations. The tunable degradation rates and mechanical properties of such polyesters are of significant interest in the design of drug delivery systems.[1][2][3][4]
Data Presentation
The following tables summarize the necessary reagents for the synthesis of polyesters and polyamides from this compound and provide representative data on the expected thermal and mechanical properties of the resulting polymers. The data for polymer properties are based on values reported for structurally similar aromatic polyesters and polyamides and should be considered as a reference.[5][6][7][8][9][10]
Table 1: Reagents and Materials for Polymer Synthesis
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₁₁H₁₂O₄ | 208.21 | ≥98% | Commercially Available |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | ≥99% | Sigma-Aldrich |
| 1,6-Hexamethylenediamine | C₆H₁₆N₂ | 116.21 | ≥98% | Sigma-Aldrich |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | ≥99% | Sigma-Aldrich |
| Zinc Acetate | Zn(CH₃COO)₂ | 183.48 | ≥99% | Sigma-Aldrich |
| Antimony Trioxide | Sb₂O₃ | 291.52 | ≥99% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Triphenyl Phosphite | C₁₈H₁₅O₃P | 310.28 | ≥97% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Calcium Chloride | CaCl₂ | 110.98 | Anhydrous, ≥96% | Sigma-Aldrich |
Table 2: Representative Thermal and Mechanical Properties of Polymers
| Polymer Type | Co-monomer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyester | Ethylene Glycol | 60 - 80 | 220 - 240 | 2.0 - 3.0 | 50 - 70 | 50 - 150 |
| Polyester | 1,4-Butanediol | 40 - 60 | 180 - 200 | 1.5 - 2.5 | 40 - 60 | 100 - 250 |
| Polyamide | 1,6-Hexamethylenediamine | 140 - 160 | 250 - 270 | 2.5 - 3.5 | 70 - 90 | 30 - 60 |
| Polyamide | m-Phenylenediamine | 200 - 220 | > 300 | 3.0 - 4.0 | 80 - 100 | 10 - 30 |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters and polyamides using this compound as a monomer.
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol (e.g., ethylene glycol or 1,4-butanediol) using a two-step melt polycondensation method.[11][12]
Materials:
-
This compound
-
Diol (e.g., Ethylene Glycol)
-
Zinc Acetate (transesterification catalyst)
-
Antimony Trioxide (polycondensation catalyst)
-
Nitrogen gas supply
-
Vacuum pump
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum trap
Procedure:
Step 1: Transesterification
-
Place equimolar amounts of this compound and the chosen diol into the three-neck flask. A slight excess of the diol (e.g., 1.2:1 molar ratio of diol to diester) can be used to compensate for any loss during the reaction.
-
Add the transesterification catalyst, zinc acetate (e.g., 0.05-0.1 mol% relative to the diester).
-
Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation setup.
-
Begin purging the system with a slow stream of nitrogen.
-
Heat the mixture to 160-180°C while stirring.
-
Methanol will be generated as a byproduct and should be collected in the receiving flask.
-
Continue this step for 2-4 hours or until approximately 95% of the theoretical amount of methanol has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature to 200-220°C.
-
Add the polycondensation catalyst, antimony trioxide (e.g., 0.03-0.05% by weight of the diester).
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour.
-
Increase the temperature to 250-280°C.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, which is indicative of the polymer's molecular weight. This can be monitored by the torque on the mechanical stirrer.
-
Once the desired viscosity is reached, cool the reactor under nitrogen and extrude the molten polymer.
Protocol 2: Synthesis of Polyamide via Direct Polycondensation
This protocol details the synthesis of a polyamide from this compound and a diamine (e.g., 1,6-hexamethylenediamine or m-phenylenediamine) using the Yamazaki-Higashi direct polycondensation method.[5][13]
Materials:
-
This compound
-
Diamine (e.g., m-Phenylenediamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl Phosphite (TPP)
-
Pyridine, anhydrous
-
Calcium Chloride (CaCl₂), anhydrous
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with a temperature controller
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (1 equivalent), this compound (1 equivalent), and anhydrous calcium chloride (5 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Add anhydrous pyridine (2 equivalents) to the solution.
-
Add triphenyl phosphite (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-115°C with continuous stirring under a nitrogen atmosphere for 3-5 hours.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polyamide by pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol to remove any residual reactants and byproducts.
-
Dry the final polyamide product under vacuum at 80-100°C until a constant weight is achieved.
Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of polymers from this compound.
Caption: Reaction pathway for polyester synthesis.
Caption: Reaction pathway for polyamide synthesis.
References
- 1. Applications of polymers in intraocular drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Considerations for Polymers Used in Ocular Drug Delivery [frontiersin.org]
- 3. figshare.utas.edu.au [figshare.utas.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. Synthesis and Characterization of Aromatic Polyamides Derived from New Phenylated Aromatic Diamines | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evolution of Physical, Thermal, and Mechanical Properties of Poly(methyl Methacrylate)-Based Elium Thermoplastic Polymer During Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jams.hsu.ac.ir [jams.hsu.ac.ir]
Application Notes and Protocols: Dimethyl 5-methylisophthalate in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. Isophthalic acid and its derivatives are common ligands used in the synthesis of MOFs.
This document provides a detailed overview of the potential application of Dimethyl 5-methylisophthalate as a precursor for a linker in the synthesis of Metal-Organic Frameworks. It is important to note that while the direct use of this compound in MOF synthesis is not extensively reported in the scientific literature, its hydrolyzed form, 5-methylisophthalic acid, can serve as a valuable dicarboxylate linker. These notes provide a comprehensive guide for researchers interested in exploring this potential, with protocols adapted from established methods for similar 5-substituted isophthalate linkers. The introduction of a methyl group on the isophthalate backbone can influence the resulting MOF's properties, such as its hydrophobicity, pore environment, and catalytic activity.
I. From Precursor to Linker: The Role of Hydrolysis
This compound is an ester and, in its native form, cannot act as a linker to form a coordination network with metal ions. The carboxylate groups are essential for coordination. Therefore, the first step is the hydrolysis of the methyl ester groups to carboxylic acid groups to yield 5-methylisophthalic acid. This can be achieved through a standard ester hydrolysis reaction, typically under basic conditions followed by acidification.
Caption: Workflow for the hydrolysis of this compound to 5-methylisophthalic acid.
II. Hypothetical MOF Synthesis and Properties
The introduction of a methyl group on the isophthalate linker can impart new properties to the resulting MOF. For instance, the methyl group can increase the hydrophobicity of the pores, which could be advantageous for the selective adsorption of nonpolar molecules. The functionalization can also influence the framework's topology and stability. Below is a table summarizing the expected properties of a hypothetical MOF synthesized from 5-methylisophthalic acid, drawing parallels from existing MOFs based on other 5-substituted isophthalic acids.
Table 1: Expected Properties of a Hypothetical MOF based on 5-methylisophthalic acid
| Property | Expected Value/Characteristic | Rationale/Comparison |
| BET Surface Area | 800 - 1500 m²/g | Comparable to MOFs derived from other functionalized isophthalic acids. The exact value depends on the metal ion and synthesis conditions. |
| Pore Volume | 0.4 - 0.8 cm³/g | Similar to other isophthalate-based MOFs. The methyl group might slightly reduce the pore volume compared to the parent isophthalic acid MOF. |
| Thermal Stability | 300 - 400 °C | The thermal stability is primarily dictated by the metal-carboxylate bond strength. Expected to be in a similar range to other zinc or copper isophthalate MOFs. |
| Chemical Stability | Moderate stability in water and common organic solvents. | The increased hydrophobicity due to the methyl group might enhance stability against water compared to unsubstituted isophthalate MOFs. |
| Potential Applications | Gas separation (e.g., CO₂/CH₄), catalysis, sensing. | The functionalized pores can offer selective interactions with specific guest molecules. The methyl group can act as a catalytic site or a recognition site. |
III. Experimental Protocols
This section provides detailed protocols for the hydrolysis of this compound and the subsequent synthesis of a hypothetical MOF.
Protocol 1: Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and deionized water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH is approximately 2. A white precipitate of 5-methylisophthalic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water.
-
Dry the purified 5-methylisophthalic acid in a vacuum oven at 80 °C overnight.
-
Characterize the product by ¹H NMR and FT-IR spectroscopy to confirm the hydrolysis.
Protocol 2: Synthesis of a Hypothetical Zn-based MOF using 5-methylisophthalic acid
This protocol is a general guideline based on the solvothermal synthesis of other zinc-isophthalate MOFs. The specific conditions may require optimization.
Materials:
-
5-methylisophthalic acid (H₂-mip)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
Procedure:
-
In a 20 mL glass vial, dissolve 5-methylisophthalic acid (e.g., 0.5 mmol) and zinc nitrate hexahydrate (e.g., 0.5 mmol) in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Crystalline product should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores. This is typically done by soaking the crystals in the solvent for several hours for each wash.
-
Activate the MOF by heating under vacuum at a temperature determined by thermogravimetric analysis (TGA) to remove the solvent molecules from the pores without causing framework collapse.
-
Characterize the final product using Powder X-ray Diffraction (PXRD), TGA, and BET analysis for surface area and porosity.
Caption: General workflow for the solvothermal synthesis and characterization of a MOF.
IV. Structure-Property Relationships
The properties of the final MOF are directly related to the choice of the organic linker and the metal node. The use of 5-methylisophthalic acid introduces specific structural and chemical features that can be rationally used to tune the MOF's performance.
Caption: Relationship between the 5-methylisophthalate linker and the resulting MOF properties.
V. Concluding Remarks
While this compound itself is not a direct precursor for MOF synthesis, its hydrolyzed form, 5-methylisophthalic acid, holds significant potential as a functionalized linker. The protocols and data presented here provide a foundational guide for researchers to explore the synthesis and application of MOFs based on this interesting building block. The introduction of the methyl group is a subtle yet potentially powerful tool for tuning the properties of isophthalate-based MOFs for specific applications in drug development, catalysis, and separations. Further research and experimental validation are encouraged to fully elucidate the benefits of this particular functionalization.
Application Notes and Protocols for Dimethyl 5-methylisophthalate in Polycondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl 5-methylisophthalate as a monomer in polycondensation reactions for the synthesis of polyesters and polyamides. The inclusion of a methyl group on the isophthalate ring can influence the final polymer properties, such as solubility, thermal characteristics, and mechanical performance, making it a monomer of interest for creating specialized polymers.
Introduction
This compound is an aromatic dicarboxylic acid ester monomer that can be utilized in the synthesis of various condensation polymers. Its asymmetrical structure, due to the methyl substituent, can disrupt chain packing and lead to polymers with modified properties compared to those derived from unsubstituted dimethyl isophthalate. These notes detail the synthesis of polyesters via melt polycondensation and polyamides through a two-step process involving the synthesis of the diacyl chloride followed by low-temperature solution polycondensation.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a common industrial method for producing high molecular weight polyesters. The process typically involves two stages: transesterification and polycondensation.
General Reaction Scheme
The overall reaction for the synthesis of a polyester from this compound and a generic diol (e.g., ethylene glycol) is as follows:
Experimental Protocol: Synthesis of Poly(ethylene 5-methylisophthalate)
This protocol is adapted from established procedures for the synthesis of polyesters from dimethyl esters and diols.
Materials:
-
This compound (DMMIP)
-
Ethylene glycol (EG)
-
Zinc acetate (catalyst for transesterification)
-
Antimony trioxide (catalyst for polycondensation)
-
Stabilizer (e.g., a phosphite antioxidant)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with this compound and ethylene glycol in a molar ratio of 1:2.2. Add zinc acetate (typically 50-200 ppm based on the weight of DMMIP) and a stabilizer.
-
Transesterification:
-
Heat the mixture under a slow stream of nitrogen to 150-190°C with continuous stirring.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Gradually increase the temperature to 210-230°C to drive the reaction to completion. The transesterification stage is typically complete when about 90-95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Add the polycondensation catalyst, antimony trioxide (typically 200-400 ppm based on the weight of DMMIP).
-
Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 260-280°C.
-
The excess ethylene glycol will be distilled off under vacuum.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque of the stirrer.
-
Once the desired viscosity is reached, the reaction is stopped. The polymer is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.
-
Expected Polymer Properties
The properties of polyesters derived from this compound will be influenced by the diol used and the resulting molecular weight. The methyl group on the isophthalate ring is expected to decrease the crystallinity and melting point while potentially increasing the solubility of the polymer compared to its unsubstituted counterpart, poly(ethylene isophthalate).
Table 1: Predicted and Reported Properties of Isophthalate-Based Polyesters
| Property | Poly(ethylene isophthalate) (PEI) | Poly(ethylene 5-methylisophthalate) (Predicted) |
| Glass Transition Temp. (Tg) | ~65-70 °C | Slightly lower than PEI |
| Melting Temperature (Tm) | Amorphous to semi-crystalline | Likely amorphous or lower Tm than PEI |
| Inherent Viscosity (dL/g) | 0.5 - 0.8 | 0.4 - 0.7 |
| Solubility | Soluble in phenols, limited solubility in common solvents | Improved solubility in solvents like THF, chloroform |
Synthesis of Polyamides via Solution Polycondensation
For the synthesis of polyamides, a two-step approach is generally preferred to achieve high molecular weights under milder conditions. This involves the conversion of the dimethyl ester to the more reactive diacyl chloride, followed by polycondensation with a diamine.
General Reaction Scheme
Step 1: Synthesis of 5-Methylisophthaloyl Chloride
Step 2: Polycondensation with a Diamine
Experimental Protocol: Synthesis of Poly(hexamethylene 5-methylisophthalamide)
This protocol is based on established methods for the synthesis of aromatic polyamides.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalyst)
-
Hexamethylenediamine
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
An acid scavenger (e.g., pyridine or triethylamine)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber.
-
Jacketed reaction vessel with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Low-temperature bath.
Procedure:
Part A: Synthesis of 5-Methylisophthaloyl Chloride
-
Reaction Setup: In a fume hood, place this compound in a round-bottom flask. Add an excess of thionyl chloride (3-5 equivalents).
-
Catalyst Addition: Add a catalytic amount of DMF (a few drops).
-
Reaction: Heat the mixture to reflux (around 80°C) under a nitrogen atmosphere. The reaction is complete when the evolution of gas (HCl and SO₂) ceases and the solution becomes clear (typically 4-6 hours).
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methylisophthaloyl chloride can be purified by vacuum distillation or used directly in the next step.
Part B: Low-Temperature Solution Polycondensation
-
Diamine Solution: In the jacketed reaction vessel, dissolve hexamethylenediamine and the acid scavenger in anhydrous NMP under a nitrogen atmosphere. Cool the solution to 0-5°C using a low-temperature bath.
-
Diacyl Chloride Addition: Dissolve the 5-methylisophthaloyl chloride in a small amount of anhydrous NMP and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring. Collect the fibrous polymer by filtration, wash it thoroughly with water and then methanol to remove any unreacted monomers and salts, and dry it in a vacuum oven at 60-80°C.
Expected Polymer Properties
Polyamides derived from 5-methylisophthaloyl chloride are expected to exhibit good thermal stability and mechanical properties. The methyl group may enhance solubility in organic solvents compared to unsubstituted isophthalamides.
Table 2: Predicted Properties of 5-Methylisophthalamide-Based Polyamides
| Property | Poly(hexamethylene isophthalamide) | Poly(hexamethylene 5-methylisophthalamide) (Predicted) |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 | 0.7 - 1.4 |
| Glass Transition Temp. (Tg) | ~150-160 °C | Slightly lower than the unsubstituted analog |
| Solubility | Soluble in strong acids and some polar aprotic solvents | Improved solubility in solvents like NMP, DMAc |
Visualizations
Polycondensation Reaction Pathway
Caption: General reaction pathways for polyester and polyamide synthesis.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for polyester synthesis via melt polycondensation.
Experimental Workflow for Solution Polycondensation
Caption: Workflow for polyamide synthesis via solution polycondensation.
References
Analytical methods for Dimethyl 5-methylisophthalate characterization (HPLC, LC-MS)
An in-depth guide to the analytical characterization of Dimethyl 5-methylisophthalate utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed below. These application notes and protocols are designed for researchers, scientists, and professionals in drug development, providing comprehensive methodologies for the qualitative and quantitative analysis of this compound.
Application Note: HPLC and LC-MS Analysis of this compound
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document outlines robust HPLC with UV detection and LC-MS methods for the analysis of this compound. The methodologies are based on established principles for the analysis of similar aromatic esters and are intended to serve as a starting point for method development and validation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Monoisotopic Mass | 208.0736 Da |
Note: This data is for the target analyte, this compound.
Data Presentation: Chromatographic and Spectrometric Parameters
The following tables summarize the proposed starting conditions for the HPLC and LC-MS analysis of this compound.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm and 270 nm |
| Expected Retention Time | ~ 6-8 minutes |
Table 2: Proposed LC-MS/MS Method Parameters (Positive ESI)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 209.08 |
| Product Ion 1 (Quantifier) | m/z 177.06 (Loss of Methanol) |
| Product Ion 2 (Qualifier) | m/z 149.06 (Loss of Methanol and CO) |
| Collision Energy | To be optimized (start at 15-25 eV) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
Disclaimer: The quantitative data in the tables are proposed starting points based on the analysis of structurally similar compounds and may require optimization for specific instrumentation and applications.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
1. Objective: To determine the purity and quantify this compound using HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Methanol (for sample dissolution)
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. HPLC Instrumentation and Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and sample solutions.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor.
Protocol 2: LC-MS Analysis of this compound
1. Objective: To confirm the identity and provide sensitive quantification of this compound by LC-MS.
2. Materials and Reagents:
-
As per the HPLC-UV protocol.
3. Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC-UV protocol, using concentrations appropriate for the sensitivity of the mass spectrometer (typically in the ng/mL to low µg/mL range).
4. LC-MS Instrumentation and Conditions:
-
Use the same LC conditions as outlined in Table 1.
-
Set up the mass spectrometer according to the parameters in Table 2.
-
Perform an infusion of the reference standard to optimize the collision energy for the selected mass transitions.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or full scan mode for qualitative analysis.
5. Data Analysis:
-
Confirm the identity of this compound by comparing the retention time and the mass spectrum (or the ratio of product ions in MRM mode) with the reference standard.
-
For quantification, generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample.
Visualizations
Application Notes and Protocols for the Esterification of 5-Methylisophthalic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of dimethyl 5-methylisophthalate via the Fischer esterification of 5-methylisophthalic acid with methanol. This procedure is a fundamental organic transformation relevant to the synthesis of monomers for specialty polymers and potential intermediates in drug discovery programs. The protocols cover the reaction setup, work-up, purification, and characterization of the final product.
Introduction
5-Methylisophthalic acid is a disubstituted aromatic dicarboxylic acid. Its esterification to this compound is a crucial step in producing a versatile building block for various applications. The presence of the methyl group on the aromatic ring can impart unique properties to downstream products, such as modified solubility, thermal stability, and crystallinity in polymers. In the context of drug development, isophthalate derivatives can serve as scaffolds or intermediates for the synthesis of more complex bioactive molecules. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and efficient method for this transformation.
Chemical Reaction
The esterification of 5-methylisophthalic acid with methanol proceeds as follows:
This is a reversible reaction, and to drive the equilibrium towards the formation of the diester, an excess of methanol is typically used, and the reaction is heated to reflux.
Applications
This compound is a valuable monomer in polymer chemistry. It can be used in the synthesis of specialty polyesters, polyamides, and other copolymers. The incorporation of the 5-methylisophthalate unit can influence the physical and mechanical properties of the resulting polymers, making them suitable for applications in high-performance fibers, films, and engineering plastics. While direct applications in drug development are less commonly documented, isophthalate derivatives are explored as components of metal-organic frameworks (MOFs) for drug delivery and as scaffolds in medicinal chemistry.
Experimental Protocols
4.1. Materials and Equipment
-
5-Methylisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for simple or vacuum distillation (optional, for further purification)
-
Standard laboratory glassware
4.2. Detailed Experimental Procedure
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisophthalic acid (e.g., 18.0 g, 0.1 mol).
-
Add a large excess of anhydrous methanol (e.g., 100 mL). Methanol acts as both the reactant and the solvent.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2-3 mL) to the stirred mixture. The addition is exothermic.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up Procedure:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate (e.g., 100 mL).
-
Transfer the solution to a separatory funnel and wash it with water (2 x 50 mL).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure build-up. Continue washing until the effervescence ceases.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate.
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., methanol/water). A patent describes the distillation of the crude ester under reduced pressure (e.g., 40 mmHg).[1]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Parameter | 5-Methylisophthalic Acid | This compound |
| Molecular Formula | C₉H₈O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 180.16 g/mol | 208.21 g/mol |
| Appearance | White crystalline solid | Colorless liquid or solid |
| Melting Point | 228-231 °C | 64-67 °C (for isophthalate) |
| Boiling Point | Decomposes | ~301 °C at 760 mmHg |
| Purity (Typical) | >98% | >95% (can be >99% after purif.) |
| Expected Yield | - | 85-95% |
Spectroscopic Data (Predicted based on similar compounds):
| Technique | Expected Data for this compound |
| ¹H NMR | δ (ppm): ~8.3 (s, 1H, Ar-H), ~8.0 (s, 2H, Ar-H), ~3.9 (s, 6H, 2 x OCH₃), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): ~166 (C=O), ~140 (Ar-C), ~134 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~52 (OCH₃), ~21 (CH₃) |
| IR (cm⁻¹) | ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1600 (C=C aromatic), ~1250 (C-O ester) |
| MS (m/z) | Expected molecular ion peak at [M]⁺ = 208. Other fragments may include [M-OCH₃]⁺ = 177 and [M-COOCH₃]⁺ = 149. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Fischer Esterification Signaling Pathway (Mechanism)
Caption: Mechanism of the Fischer esterification reaction.
References
Application Notes and Protocols: The Role of Dimethyl 5-methylisophthalate in Creating Flexible Polymer Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 5-methylisophthalate (DMMIP) as a monomer for the synthesis of polyesters with enhanced flexibility. The inclusion of DMMIP in the polymer backbone is a strategic approach to modify the thermal and mechanical properties of polyesters, making them suitable for a variety of applications where flexibility is a key requirement, such as in drug delivery matrices, medical device coatings, and specialty elastomers.
Introduction
Polyesters are a versatile class of polymers widely used in biomedical and pharmaceutical applications due to their biocompatibility and tunable degradation profiles. The physical properties of polyesters, such as their rigidity or flexibility, are largely determined by the chemical structure of their monomeric units. The incorporation of non-linear or substituted monomers can disrupt the regularity of the polymer chain, leading to a decrease in crystallinity and an increase in chain mobility, which in turn results in a more flexible material.
This compound is an aromatic dicarboxylate monomer that possesses two key structural features that contribute to the creation of flexible polymer chains:
-
Meta-Substituted Benzene Ring: Unlike terephthalates, which have a linear geometry, the isophthalate structure introduces a kink in the polymer backbone. This non-linearity hinders close chain packing and reduces crystallinity.
-
Methyl Side Group: The methyl group attached to the 5-position of the isophthalate ring acts as a bulky side group. This further disrupts chain packing and increases the free volume between polymer chains, leading to a lower glass transition temperature (Tg) and enhanced flexibility.
The combination of these features makes DMMIP an attractive monomer for designing amorphous or semi-crystalline polyesters with a low glass transition temperature, characteristic of flexible materials.
Mechanism of Flexibility Enhancement
The flexibility of a polymer is intrinsically linked to its glass transition temperature (Tg). Below the Tg, the polymer is in a rigid, glassy state, while above the Tg, it is in a more flexible, rubbery state. The incorporation of DMMIP into a polyester chain is expected to lower the Tg through the following mechanisms:
-
Increased Rotational Freedom: The meta-linkage of the isophthalate unit allows for more rotational freedom of the polymer backbone compared to the rigid, linear structure of terephthalate-based polyesters.
-
Steric Hindrance: The methyl group provides steric hindrance that prevents the polymer chains from packing in an ordered, crystalline lattice. This results in a more amorphous morphology with greater chain mobility.
The following diagram illustrates the structural differences between a polyester synthesized with dimethyl terephthalate and one synthesized with this compound.
Caption: Structural comparison of a rigid versus a flexible polyester chain.
Quantitative Data
While specific quantitative data for homopolymers of DMMIP are not extensively available in the literature, the expected trends in thermal and mechanical properties can be inferred from studies on related isophthalate-containing polyesters. The following table summarizes the anticipated effects of incorporating DMMIP into a polyester backbone compared to an unsubstituted isophthalate or a linear terephthalate monomer.
| Property | Poly(alkylene terephthalate) | Poly(alkylene isophthalate) | Poly(alkylene 5-methylisophthalate) (Expected) |
| Glass Transition Temp. (Tg) | Higher | Lower | Even Lower |
| Melting Temperature (Tm) | High (if crystalline) | Lower or absent | Lower or absent |
| Crystallinity | Semi-crystalline to crystalline | Amorphous to semi-crystalline | Likely Amorphous |
| Tensile Modulus | High | Moderate | Low to Moderate |
| Elongation at Break | Low | Moderate to High | High |
Note: The values for Poly(alkylene 5-methylisophthalate) are expected trends based on structure-property relationships and require experimental verification.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of flexible polyesters using this compound.
This protocol describes a two-stage melt polymerization process, which is a common method for synthesizing high molecular weight polyesters.
Materials:
-
This compound (DMMIP)
-
Ethylene glycol (EG)
-
Zinc acetate (transesterification catalyst)
-
Antimony(III) oxide (polycondensation catalyst)
-
High-purity nitrogen gas
-
High-vacuum pump
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Nitrogen inlet
-
Vacuum adapter
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with DMMIP and ethylene glycol in a molar ratio of 1:2.2.
-
Add zinc acetate as the transesterification catalyst (approximately 200 ppm based on the weight of DMMIP).
-
Assemble the reaction apparatus and purge the system with nitrogen for 15-20 minutes to remove any oxygen.
-
Begin stirring and slowly heat the mixture to 180-200°C under a gentle stream of nitrogen.
-
Methanol will be produced as a byproduct and will start to distill. Collect the methanol in the collection flask.
-
Continue the reaction at this temperature until approximately 90-95% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.
Stage 2: Polycondensation
-
Add the polycondensation catalyst, antimony(III) oxide (approximately 300 ppm based on the weight of DMMIP), to the reaction mixture.
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Excess ethylene glycol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum and at high temperature. The viscosity of the melt will increase significantly as the polymer chains grow. The reaction progress can be monitored by the torque on the mechanical stirrer.
-
Once the desired melt viscosity is achieved (typically after 3-4 hours), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
The molten polymer can be extruded from the reactor and allowed to cool.
Caption: Workflow for the synthesis of polyester using DMMIP.
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Procedure:
-
Accurately weigh 5-10 mg of the synthesized polymer into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point (e.g., 280°C) at a rate of 20°C/min to erase its thermal history.
-
Hold at this temperature for 5 minutes.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 20°C/min).
-
Heat the sample again at a rate of 10°C/min to at least 50°C above the expected Tg.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
B. Tensile Testing for Mechanical Properties
Procedure:
-
Prepare dog-bone shaped specimens of the polymer according to a standard method (e.g., ASTM D638). This can be done by compression molding or by cutting from a solvent-cast film.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
From the resulting stress-strain curve, determine the following properties:
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the curve.
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Logical Relationships in Flexibility Enhancement
The following diagram illustrates the logical relationship between the molecular structure of DMMIP and the resulting macroscopic properties of the polymer.
Caption: Structure-property relationship for DMMIP in polyesters.
Conclusion
This compound is a valuable monomer for the synthesis of flexible polyesters. Its unique chemical structure, featuring both a meta-substituted aromatic ring and a methyl side group, effectively disrupts polymer chain packing, leading to a reduction in crystallinity and a lower glass transition temperature. The protocols provided herein offer a starting point for the synthesis and characterization of these materials. Researchers and scientists can utilize DMMIP to tailor the flexibility and other physicochemical properties of polyesters for a wide range of applications in the pharmaceutical and biomedical fields. Further experimental work is encouraged to fully elucidate the quantitative structure-property relationships for polyesters based on this promising monomer.
Application Notes and Protocols for the Synthesis of Polymers Using Substituted Isophthalates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various polymers utilizing substituted isophthalates as key monomers. The incorporation of functional groups such as sulfonates, hydroxyls, and amines into the isophthalate monomer allows for the tuning of polymer properties, including hydrophilicity, dyeability, and thermal stability. The following protocols cover melt polycondensation for copolyesters and low-temperature solution polycondensation and interfacial polymerization for polyamides.
Application Note 1: Synthesis of Cationic Dyeable Copolyesters via Melt Polycondensation
This protocol details the synthesis of a copolyester incorporating sodium sulfoisophthalate, which introduces anionic sulfonate groups into the polymer backbone. These groups serve as binding sites for cationic dyes, a property desirable in the textile industry. The method described is a two-stage melt polycondensation process.
Experimental Protocol: Melt Polycondensation of a Sulfo-Copolyester
Materials:
-
Dimethyl terephthalate (DMT)
-
Dimethyl-5-sulfoisophthalate sodium salt (DM-5-SISP-Na+)[1]
-
1,2-Propane diol (PG)
-
Diethylene glycol (DEG)[1]
-
FASCAT 4100 (Antimony-based catalyst)[1]
Equipment:
-
1-Liter Parr reactor with a mechanical stirrer, distillation column, and bottom drain valve[1]
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the Parr reactor with dimethyl terephthalate (DMT), dimethyl-5-sulfoisophthalate sodium salt (DM-5-SISP-Na+), 1,2-propane diol (PG), diethylene glycol (DEG), and the FASCAT 4100 catalyst according to the quantities specified in Table 1.[1]
-
Begin heating the mixture to 160 °C over 30 minutes.[1]
-
Once the solids have melted, initiate slow stirring and gradually increase the speed to 100 rpm.[1]
-
Methanol will begin to distill off as a byproduct of the transesterification reaction.
-
Over a period of 3 hours, increase the temperature to 185 °C and maintain for an additional hour.[1]
-
Collect the condensed methanol in the distillation receiver. The reaction is considered complete when the theoretical amount of methanol has been collected.[1]
Stage 2: Polycondensation
-
After the transesterification stage is complete, gradually increase the temperature of the reactor to 210 °C.[1]
-
Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1.0 mmHg.[1]
-
Continue stirring at 100 rpm for approximately 1-2 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
During this stage, excess diols are removed and collected in a cold trap.
-
Once the desired viscosity is reached, stop the reaction and extrude the polymer from the bottom of the reactor into a water bath to solidify.
-
The resulting copolyester can then be pelletized for further analysis.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Dimethyl terephthalate (DMT) | 378.7 g (1.95 mol) | [1] |
| DM-5-SISP-Na+ | 14.8 g (0.05 mol) | [1] |
| 1,2-Propane diol (PG) | 289.1 g (3.8 mol) | [1] |
| Diethylene glycol (DEG) | 21.2 g (0.2 mol) | [1] |
| FASCAT 4100 Catalyst | 0.5 g (2.3 mmol) | [1] |
| Reaction Conditions | ||
| Transesterification Temperature | 160 °C to 185 °C | [1] |
| Transesterification Time | ~4 hours | [1] |
| Polycondensation Temperature | 210 °C | [1] |
| Polycondensation Pressure | < 1.0 mmHg | [1] |
| Polycondensation Time | 1-2 hours | |
| Stirring Speed | 100 rpm | [1] |
| Expected Product Properties | ||
| Molecular Weight (Mn) | 2,000 - 5,000 Da | [1] |
| Glass Transition Temp (Tg) | 35 - 60 °C | [1] |
Experimental Workflow Diagram
Application Note 2: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
Aromatic polyamides, or aramids, are high-performance polymers known for their thermal stability and mechanical strength. This protocol describes a low-temperature solution polycondensation method to synthesize polyamides from a substituted isophthalic acid and an aromatic diamine. The use of an in situ silylation agent enhances the reactivity of the diamine, allowing for the formation of high molecular weight polymers under mild conditions.
Experimental Protocol: Low-Temperature Solution Polycondensation
Materials:
-
Aromatic Diamine (e.g., p-Phenylenediamine, PPD)
-
Isophthalic Acid
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine (Py)
-
4-Dimethylaminopyridine (DMAP)
-
Trimethylsilyl chloride (TMSC)
-
Terephthaloyl chloride (TC) or Isophthaloyl chloride (IPC)
-
Water/Ethanol (1:1 v/v)
-
Ethanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet[2]
-
Ice bath
-
Blender
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., PPD, 5.0 mmol) and anhydrous CaCl₂ (2 g) in anhydrous NMP (15 mL). Stir at room temperature until all solids are dissolved.[2]
-
Silylation: Cool the solution to 0 °C in an ice bath. Add pyridine, DMAP, and trimethylsilyl chloride (TMSC) in the molar ratios specified in Table 2. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[2]
-
Acyl Chloride Addition: Cool the solution back to 0 °C. Rapidly add the diacyl chloride (e.g., TC or IPC, 5.0 mmol) followed by an additional 15 mL of NMP.[2]
-
Polymerization: Stir the reaction mixture at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to proceed at room temperature overnight. A polymer gel will form.[2]
-
Precipitation and Washing: Precipitate the polymer gel by pouring it into 200 mL of water. Chop the polymer in a blender.[2]
-
Wash the polymer product several times with a 1:1 mixture of water/ethanol, followed by pure ethanol to remove residual solvent and oligomers.[2]
-
Drying: Dry the final polyamide product in a vacuum oven at 120 °C overnight.[2]
Quantitative Data
| Parameter | Value | Reference |
| Reactants (Example) | ||
| p-Phenylenediamine (PPD) | 5.0 mmol | [2] |
| Isophthaloyl Chloride (IPC) | 5.0 mmol | [2] |
| NMP (solvent) | 30 mL | [2] |
| CaCl₂ | 2 g | [2] |
| Pyridine (Py) | 10.0 mmol | [2] |
| 4-Dimethylaminopyridine (DMAP) | 2.0 - 4.0 mmol | [2] |
| Trimethylsilyl chloride (TMSC) | 10.5 mmol | [2] |
| Reaction Conditions | ||
| Silylation Temperature | 0 °C to Room Temp. | [2] |
| Silylation Time | 45 minutes | [2] |
| Polymerization Temperature | 0 °C to Room Temp. | [2] |
| Polymerization Time | Overnight | [2] |
| Stirring Speed | 150 rpm | [2] |
| Expected Product Properties | ||
| Yield | > 98% | [2] |
| Inherent Viscosity | 1.8 - 6.7 dL/g | [2] |
Logical Relationship Diagram
Application Note 3: Synthesis of Polyamides via Interfacial Polymerization
Interfacial polymerization is a rapid and effective method for producing thin polymer films, often used in membrane applications. The reaction occurs at the interface of two immiscible liquids, one containing a diamine and the other a diacyl chloride. This protocol provides a general procedure for synthesizing a polyamide film from a substituted isophthaloyl chloride.
Experimental Protocol: Interfacial Polymerization
Materials:
-
Aromatic or Aliphatic Diamine (e.g., m-phenylenediamine, hexamethylenediamine)
-
Substituted Isophthaloyl Chloride (e.g., 5-alkoxyisophthaloyl dichloride)
-
Organic Solvent (e.g., n-hexane, dichloromethane)[3]
-
Deionized Water
-
Base (e.g., sodium hydroxide, NaOH, to neutralize HCl byproduct)[3]
Equipment:
-
Beaker
-
Forceps
-
Glass rod
-
Petri dish for drying
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diamine. For example, dissolve the diamine (e.g., 2-5 wt%) in deionized water. If necessary, add a stoichiometric amount of a base like NaOH to act as an acid scavenger.
-
Organic Phase Preparation: Prepare an organic solution of the substituted isophthaloyl chloride. Dissolve the diacyl chloride (e.g., 1-2 wt%) in an immiscible organic solvent like n-hexane.[3]
-
Polymerization: Carefully pour the organic phase on top of the aqueous phase in a beaker. A thin film of polyamide will form instantly at the interface between the two liquids.[3]
-
Film Removal: Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous "rope" or sheet of polyamide can be drawn.
-
Washing: Wash the collected polymer film thoroughly with deionized water to remove unreacted monomers, solvent, and salt byproducts. A wash with a solvent like ethanol can also be performed.
-
Drying: Lay the polyamide film flat on a petri dish or glass plate and allow it to air dry or dry in a low-temperature oven.
Quantitative Data (Typical Ranges)
| Parameter | Value | Reference |
| Aqueous Phase | ||
| Diamine Concentration | 0.5 - 5.0 wt% | [3] |
| Base Concentration | Stoichiometric to HCl byproduct | [3] |
| Organic Phase | ||
| Diacyl Chloride Concentration | 0.1 - 2.0 wt% | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | Instantaneous |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Specialty Polyesters Using Dimethyl 5-methylisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-methylisophthalate (DMM) is an aromatic dicarboxylic acid ester monomer used in the synthesis of specialty polyesters. The incorporation of a methyl group onto the isophthalate ring introduces a structural modification that can significantly influence the thermal, mechanical, and solubility properties of the resulting polymers. These alterations can be leveraged to tailor polyesters for specific high-performance applications, including advanced coatings, engineering plastics, and matrices for controlled drug delivery.
The presence of the methyl group on the aromatic ring can disrupt chain packing and reduce crystallinity, which may lead to enhanced solubility and lower melting points compared to polyesters based on unsubstituted isophthalates or terephthalates.[1] Conversely, the steric hindrance introduced by the methyl group can restrict segmental motion, potentially increasing the glass transition temperature (Tg) of the polymer.[2] This unique combination of properties makes DMM an attractive monomer for creating polyesters with a customized balance of processability and performance characteristics.
These application notes provide detailed protocols for the synthesis of specialty polyesters using this compound via two primary methods: high-temperature melt polycondensation and enzyme-catalyzed polycondensation. Additionally, this document outlines standard procedures for the characterization of these polymers and presents a compilation of relevant data from the literature to guide researchers in their materials development efforts.
Data Presentation: Properties of Isophthalate-Based Polyesters
The following tables summarize the thermal and mechanical properties of various polyesters containing isophthalate and substituted isophthalate units, providing a comparative basis for predicting the performance of DMM-based polyesters.
Table 1: Thermal Properties of Aromatic Polyesters
| Monomers | Polymer Abbreviation | Tg (°C) | Tm (°C) | Reference |
| Dimethyl Isophthalate, 1,4-Butanediol | PBI | 22 | Amorphous | [3] |
| Dimethyl Terephthalate, 1,4-Butanediol | PBT | 45 | 225 | [3] |
| Dimethyl 2,5-Furandicarboxylate, 1,4-Butanediol | PBF | 45 | 170 | [3] |
| Resorcinol, Adipic Acid | - | -3.1 | - | [2] |
| 5-Methylresorcinol, Adipic Acid | - | 13.9 | - | [2] |
| Dimethyl Terephthalate, Ethylene Glycol, Isophthalic Acid (5 mol%) | PETI-5 | ~78 | ~245 | [4] |
| Dimethyl Terephthalate, Ethylene Glycol, Isophthalic Acid (10 mol%) | PETI-10 | ~76 | ~230 | [4] |
Table 2: Mechanical Properties of Aromatic Polyesters
| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(butylene isophthalate) (PBI) | 1000 - 1200 | 40 - 50 | >300 | [3] |
| Poly(butylene terephthalate) (PBT) | 2300 - 2800 | 50 - 60 | 50 - 300 | [3] |
| Poly(ethylene terephthalate) (PET) | 2000 - 4100 | 48 - 72 | 30 - 300 | [5] |
| Copolyester with 10 mol% Isosorbide | - | 68.7 | - | [4] |
Note: The properties of polyesters are highly dependent on molecular weight, processing conditions, and testing methods. The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of Poly(alkylene 5-methylisophthalate) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process for the synthesis of a polyester from this compound and a linear aliphatic diol (e.g., 1,4-butanediol).
Materials:
-
This compound (DMM)
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Chloroform (for purification)
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the three-neck flask with equimolar amounts of this compound and the chosen diol (e.g., 1,4-butanediol). A slight excess of the diol (1.2-1.5 molar equivalents) is often used to compensate for losses during distillation.
-
Add the catalyst, titanium(IV) isopropoxide (typically 0.05-0.1 mol% relative to DMM), and a small amount of antioxidant.
-
Assemble the reaction apparatus and begin purging with a slow stream of nitrogen.
-
Heat the reaction mixture to 160-180°C with continuous stirring.
-
Methanol will be produced as a byproduct of the transesterification reaction and will begin to distill. Collect the methanol in the receiving flask.
-
Continue the reaction until approximately 90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 220-250°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of about 1 hour.
-
The excess diol will distill off and be collected.
-
Continue the polycondensation reaction under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage.
-
To terminate the reaction, remove the heat source and break the vacuum with nitrogen gas.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting polyester can then be removed from the flask.
Purification:
-
Dissolve the synthesized polyester in a suitable solvent such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the purified polyester in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Enzymatic Synthesis of Poly(alkylene 5-methylisophthalate)
This protocol describes the synthesis of a polyester from this compound and a linear aliphatic diol using an immobilized lipase catalyst, which allows for milder reaction conditions.
Materials:
-
This compound (DMM)
-
1,4-Butanediol (or other suitable diol)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Anhydrous toluene or diphenyl ether (solvent)
-
Molecular sieves (3Å or 4Å)
-
Methanol (for purification)
Equipment:
-
Schlenk flask or a round-bottom flask with a side arm
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert gas (nitrogen or argon) supply
-
Vacuum line
Procedure:
-
To the reaction flask, add equimolar amounts of this compound and the diol.
-
Add the solvent (e.g., toluene) to achieve a monomer concentration of approximately 0.5-1.0 M.
-
Add immobilized CALB (typically 10% by weight of the total monomers) and a small amount of activated molecular sieves to the flask to maintain anhydrous conditions.
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Place the flask in the heating mantle or oil bath and heat the reaction mixture to 60-80°C with continuous stirring.
-
The polymerization is typically carried out for 24-72 hours. The progress of the reaction can be monitored by techniques such as GPC to follow the increase in molecular weight.
-
After the desired reaction time, cool the mixture to room temperature.
-
Remove the enzyme and molecular sieves by filtration.
-
Precipitate the polyester by pouring the solution into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.
Mandatory Visualizations
References
- 1. Sustainable aromatic polyesters with 1,5-disubstituted indole units - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02197D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. madisongroup.com [madisongroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 5-methylisophthalate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of Dimethyl 5-methylisophthalate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Fischer esterification of 5-methylisophthalic acid.
Question: My reaction yield is consistently low. What are the primary causes and how can I address them?
Answer: Low yields in the synthesis of this compound are typically traced back to issues with the reaction equilibrium, reactant quality, or work-up procedure.
-
Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you must either remove the water byproduct as it forms or use a significant excess of one reactant.
-
Solution 1: Excess Methanol: Methanol is inexpensive and easily removed post-reaction. Using a large molar excess of methanol can significantly increase the yield.
-
Solution 2: Water Removal: While more complex for a laboratory-scale reflux, a Dean-Stark apparatus could be used if the solvent system forms an azeotrope with water. However, using excess methanol is the more common and practical approach.
-
-
Catalyst Issues: An inadequate amount or inactive catalyst will result in a slow or incomplete reaction.
-
Solution: Concentrated sulfuric acid is an effective and common catalyst. Ensure it is fresh and added in a sufficient catalytic amount (typically 5-10 mol% relative to the carboxylic acid).
-
-
Reactant Purity: The purity of the starting material, 5-methylisophthalic acid, is crucial. If the acid was synthesized by oxidation of m-xylene, it might contain impurities like 3,5-dimethylbenzoic acid or 1,3,5-trimesic acid.[1] These impurities will also undergo esterification, leading to a mixed product and a lower yield of the desired compound.
-
Solution: Ensure the 5-methylisophthalic acid is of high purity. If using a crude starting material, consider a purification step prior to esterification.
-
-
Sub-optimal Reaction Time/Temperature: The reaction may not have reached completion.
Question: I'm having difficulty isolating my product during the work-up. What can I do?
Answer: Work-up issues often involve poor separation during liquid-liquid extraction or premature precipitation.
-
Poor Phase Separation: Emulsions can form during the neutralization step with aqueous bicarbonate.
-
Solution: Add brine (a saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and decreases the solubility of the ester in the aqueous phase.
-
-
Product Loss: this compound has some solubility in water-miscible organic solvents and aqueous solutions, which can be exacerbated if excess methanol is not removed.
-
Solution 1: Remove Excess Methanol: Before the aqueous work-up, remove the bulk of the excess methanol using a rotary evaporator.
-
Solution 2: Back-Extraction: After the initial extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with water and brine to remove any remaining water-soluble impurities. You can also back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities often stem from unreacted starting materials or byproducts from the synthesis of the precursor acid.
-
Unreacted 5-methylisophthalic Acid: If the reaction did not go to completion, you will have remaining carboxylic acid.
-
Solution: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. Check the pH of the aqueous layer to ensure it is basic.
-
-
Mono-ester (Monomethyl 5-methylisophthalate): Incomplete esterification can also lead to the formation of the mono-ester byproduct.
-
Solution: Similar to the unreacted di-acid, a bicarbonate wash can help remove this acidic species. For more rigorous purification, column chromatography on silica gel is effective.
-
-
Byproduct Esters: If the starting 5-methylisophthalic acid was impure, you might have esters of byproducts like methyl 3,5-dimethylbenzoate.[1]
-
Solution: These are often difficult to remove by simple extraction. Recrystallization from a suitable solvent (such as methanol) or column chromatography are the most effective methods for separating these structurally similar impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for this esterification? A1: Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used catalyst for Fischer esterification.[1][2] Other strong acids like p-toluenesulfonic acid can also be used.
Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the best method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the non-polar product (higher Rf) from the polar carboxylic acid starting material (lower Rf). Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q3: What is the optimal temperature and reaction time? A3: The optimal temperature is the reflux temperature of the methanol. A reaction time of 3-4 hours is generally sufficient for the reaction to proceed to completion, but this should be confirmed by TLC monitoring.[1][2]
Q4: Can I use a different alcohol instead of methanol? A4: Yes, other alcohols can be used to produce different dialkyl esters. However, reaction times and temperatures may need to be adjusted. For larger alcohols, the reaction may be slower, and higher reflux temperatures will be required.
Q5: My 5-methylisophthalic acid starting material is not dissolving in the methanol. What should I do? A5: 5-methylisophthalic acid has limited solubility in methanol at room temperature. The suspension should fully dissolve as the mixture is heated to reflux, especially after the addition of the sulfuric acid catalyst.
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is based on typical Fischer esterification conditions.
Materials:
-
5-methylisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylisophthalic acid.
-
Reagent Addition: Add a large excess of methanol (e.g., 20-40 molar equivalents). Begin stirring to create a suspension.
-
Catalyst: Carefully and slowly add concentrated sulfuric acid (approx. 0.1 equivalents) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Work-up - Washing:
-
Wash the organic layer with water.
-
Carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Repeat until no more CO₂ evolution is observed.
-
Wash the organic layer with brine to help break any emulsions and remove water.
-
-
Drying and Filtration: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization from a minimal amount of hot methanol.
Data Summary: Reaction Conditions
The following table summarizes representative conditions for the acid-catalyzed esterification of aromatic carboxylic acids, which are applicable to the synthesis of this compound.
| Parameter | Condition | Source |
| Starting Material | 5-methylisophthalic acid mixture | [1] |
| Alcohol | Methanol | [1] |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Reactant Ratio | 130g acid, 520g methanol, 40g H₂SO₄ | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 4 hours | [1] |
Visual Guides
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the synthesis workflow and a decision tree for troubleshooting low yield issues.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]
- 2. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 3. US3962315A - Process for the purification of terephthalic acid dimethyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Dimethyl 5-methylisophthalate
Welcome to the technical support center for the purification of crude Dimethyl 5-methylisophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity this compound. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The most common impurities originating from a Fischer esterification of 5-methylisophthalic acid with methanol are:
-
Unreacted 5-methylisophthalic acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid may remain.[1][2][3]
-
Methanol: The alcohol is often used in excess to drive the reaction forward and can be present in the crude product.[1][2][4]
-
Mono-methyl 5-methylisophthalate: Incomplete esterification can result in the formation of the mono-esterified product.
-
Side-products from the synthesis of 5-methylisophthalic acid: If the starting material is not pure, impurities such as 3,5-dimethyl benzoic acid and 1,3,5-trimesic acid may be carried through and potentially esterified.[5]
-
Water: Formed as a byproduct of the esterification reaction.[3][6]
Q2: How can I remove the unreacted 5-methylisophthalic acid from my crude product?
A2: Unreacted 5-methylisophthalic acid can be effectively removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically used.[1][7] The acidic carboxylic acid reacts with the base to form a water-soluble carboxylate salt, which partitions into the aqueous layer and is easily separated from the organic layer containing the desired ester.[1]
Q3: My crude product is a solid. How should I perform the basic wash?
A3: If your crude this compound has solidified, you will first need to dissolve it in a water-immiscible organic solvent in which the ester is soluble, such as diethyl ether or ethyl acetate. This organic solution can then be transferred to a separatory funnel for the aqueous basic wash.
Q4: I am trying to recrystallize my this compound, but it is "oiling out". What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot recrystallization solvent, or when the compound comes out of solution as a liquid rather than a solid upon cooling.[8] This is often due to the melting point of the impure compound being lower than the boiling point of the solvent.[8] To troubleshoot this:
-
Add more solvent: The concentration of the solute may be too high. Add more of the primary solvent to ensure the compound fully dissolves before cooling.[8]
-
Use a lower boiling point solvent system: If possible, choose a solvent or solvent mixture with a lower boiling point.
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath. Rapid cooling can promote oiling out.[8]
-
Use a different solvent system: Experiment with different solvent combinations. A good starting point for esters is a mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar anti-solvent in which it is less soluble (like hexane or water).
Q5: What is a good solvent system for the recrystallization of this compound?
A5: Based on the properties of similar compounds, a mixture of methanol and water is a promising system for recrystallization. Dimethyl isophthalate, a close analog, is soluble in methanol.[7] By dissolving the crude product in a minimal amount of hot methanol and then slowly adding water as an anti-solvent until the solution becomes turbid, you can induce crystallization upon slow cooling. An ethanol/water mixture can also be effective. For solid esters, it is crucial to use the alcohol from which the ester was derived (in this case, methanol) to avoid transesterification.[4]
Q6: I am not getting good separation of my product from an impurity during column chromatography. What can I do?
A6: If you are experiencing poor separation during column chromatography:
-
Optimize the eluent system: The polarity of your mobile phase may not be optimal. Use thin-layer chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
Adjust the gradient: If using a gradient elution, a shallower gradient may improve separation.
-
Reduce the column loading: Overloading the column with too much crude material can lead to broad peaks and poor resolution. Use a larger column or less sample.
-
Ensure proper column packing: Unevenly packed columns with air bubbles or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Methanol/Water System)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to just dissolve the solid. Use a hot plate and a condenser to keep the solvent at a gentle boil.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly and persistently turbid.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 methanol/water, followed by a wash with cold water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude material. A good starting point for aromatic esters is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. If the compound is not very soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, scalable. | Can have lower yields due to product solubility in the mother liquor. May not remove impurities with similar solubility. |
| Column Chromatography | >99% | Can separate compounds with very similar properties. High purity can be achieved. | More time-consuming, requires larger volumes of solvent, can be less scalable than recrystallization. |
Visualization
Purification Workflow
Caption: A flowchart illustrating the general purification workflow for crude this compound.
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting guide for common issues encountered during the recrystallization process.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Reducing by-products in the synthesis of isophthalate esters
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of isophthalate esters, with a focus on minimizing by-product formation and improving product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing isophthalate esters? A1: The most common methods are the direct esterification of isophthalic acid with an alcohol (Fischer esterification) and the transesterification of a dialkyl isophthalate (like dimethyl isophthalate) with a different alcohol. Fischer esterification is an equilibrium reaction typically catalyzed by a strong acid, where water is produced as a by-product.[1] Transesterification is also an equilibrium process, usually catalyzed by metal compounds, that generates a more volatile alcohol as a by-product.[2]
Q2: What are the most common by-products in isophthalate ester synthesis? A2: Common by-products include monoesters (from incomplete reaction), unreacted isophthalic acid, and water (in Fischer esterification).[1][3] Discolored impurities, such as dicarboxylic fluorenones and tricarboxylic biphenyls, can also be present if the starting isophthalic acid is not of high purity.[4] At high temperatures, thermal degradation can also lead to colored by-products.[5]
Q3: How can I drive the esterification reaction to completion to maximize the yield of the diester? A3: To maximize the yield, the reaction equilibrium must be shifted towards the products. This is typically achieved in two ways: using a molar excess of one reactant (usually the alcohol) or by continuously removing a by-product as it forms.[1] For Fischer esterification, the continuous removal of water via azeotropic distillation with a Dean-Stark apparatus is a highly effective method.[1][6]
Q4: What are the key reaction parameters to control for minimizing by-products? A4: The key parameters are temperature, reaction time, catalyst choice and concentration, and the molar ratio of reactants. Temperature is critical; it must be high enough to ensure the dissolution of isophthalic acid and a reasonable reaction rate, but not so high as to cause thermal degradation and discoloration.[5] The alcohol-to-acid ratio should be optimized to favor diester formation without complicating purification.[3][5]
Q5: What are the most effective methods for purifying crude isophthalate esters? A5: A multi-step approach is often necessary. The first step is typically to neutralize the acid catalyst and any unreacted isophthalic acid by washing the crude product with a basic aqueous solution, such as sodium carbonate or sodium hydroxide.[7][8] This is followed by washing with water to remove salts and any excess alcohol. The organic layer is then dried, and the final product is often purified by vacuum distillation to separate the desired ester from non-volatile impurities and any remaining starting materials.[2][9]
Troubleshooting Guides
Problem 1: Low yield of the desired diester and a high percentage of monoester.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | The esterification reaction has not reached completion. Increase the reaction time and continue to monitor progress. To shift the equilibrium, use a larger excess of the alcohol or, more effectively, remove the water by-product using a Dean-Stark trap.[1] |
| Insufficient Catalyst | The catalyst concentration may be too low. Consider a modest increase in the catalyst loading. Ensure the correct type of catalyst is being used for the specific reaction (e.g., H₂SO₄ for Fischer esterification, organotitanates for transesterification).[2][5] |
| Low Reaction Temperature | Isophthalic acid has a high melting point and may not fully dissolve or react at lower temperatures.[5] Ensure the reaction temperature is sufficient to maintain a homogenous solution and provide adequate energy for the reaction to proceed. |
Problem 2: The final product is discolored (yellow or brown).
| Potential Cause | Troubleshooting Step |
| Impure Starting Material | The commercial isophthalic acid may contain impurities like dicarboxylic fluorenones, which are known to cause yellow coloration.[4] Use a higher purity grade of isophthalic acid or purify the starting material by methods such as extraction with water.[10] |
| Thermal Degradation | The reaction temperature is too high, causing the reactants or products to decompose.[5] Reduce the reaction temperature. If a high temperature is required for the reaction rate, ensure the reaction time is minimized once the conversion is complete. |
| Oxidation | The reaction mixture may be oxidizing at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related discoloration. |
Problem 3: Difficulty separating the product from unreacted alcohol during workup.
| Potential Cause | Troubleshooting Step |
| Ester is Soluble in Alcohol | The desired ester product is soluble in the excess alcohol used in the reaction, making phase separation with water difficult.[3] |
| Emulsion Formation | Emulsions can form during the basic wash step, preventing clear separation of the organic and aqueous layers.[9] Add a brine (saturated NaCl solution) during the workup to help break the emulsion and increase the polarity of the aqueous phase, which will force the ester into the organic layer. |
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Terephthalate/Isophthalate Ester Synthesis (Note: Data is compiled from various sources and serves as a general guide. Optimal conditions may vary.)
| Ester Type | Reactants | Catalyst | Temperature (°C) | Reaction Time (hr) | Reported Yield/Purity | Reference |
| Dioctyl Terephthalate (DOTP) | PET + 2-Ethylhexanol | FeCl₃ | 210 | 8 | >97% Yield | [2] |
| Dioctyl Terephthalate (DOTP) | PET + 2-Ethylhexanol | Tetrabutyl Titanate | - | - | 86% Yield (with ionic liquid) | [2] |
| Di-n-butyl Terephthalate | TPA + n-Butanol | Acid Catalyst | 110 - 220 | 8 - 9 | 99.7% Purity (0.3% monoesters) | [11] |
| Di-n-butyl Terephthalate | DMT + n-Butanol / iso-Butanol | Titanium Compound | 110 - 150 | 7 - 11.5 | 98.6% Purity (1.4% monomethyl esters) | [11] |
| Dimethyl Adipate | Adipic Acid + Methanol | Fly Ash (FS-1) | 200 | 4 | 98% Yield | [12] |
Experimental Protocols
Protocol 1: Synthesis of Di(2-ethylhexyl) Isophthalate via Fischer Esterification
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe.
-
Charging Reactants: To the flask, add isophthalic acid (1.0 eq), 2-ethylhexanol (2.5 eq), and a solvent for azeotropic removal of water (e.g., toluene or xylene, approx. 1-2 mL per gram of isophthalic acid).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5-1.0 mol%).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress via TLC or GC if desired.
-
Workup - Cooling & Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) and shake carefully, venting frequently to release CO₂ gas. Continue adding the NaHCO₃ solution until no more gas evolves.[8]
-
Workup - Washing: Separate the aqueous layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure di(2-ethylhexyl) isophthalate.
Protocol 2: Purification of Crude Isophthalate Ester
-
Dissolution: Dissolve the crude ester in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate to neutralize and remove any unreacted carboxylic acid and the acid catalyst.[8] Check the aqueous layer with pH paper to ensure it is basic. Separate the layers.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining carbonate solution and other water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated brine solution. This helps to remove residual water from the organic layer and aids in breaking any emulsions.[9]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified ester. Further purification can be achieved via distillation or chromatography if necessary.
Visualizations
Caption: Fischer esterification pathway for isophthalate esters, showing equilibrium steps and a side reaction.
Caption: A troubleshooting workflow for common issues in isophthalate ester synthesis.
References
- 1. quora.com [quora.com]
- 2. Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. US2569440A - Separation of isophthalic acid from terephthalic acid by noncatalytic esterification - Google Patents [patents.google.com]
- 7. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. KR101144887B1 - Purification method for iso-phthalic acid - Google Patents [patents.google.com]
- 11. WO2013143824A1 - Process for the production of terephthalate esters - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Esterification of 5-Methylisophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 5-methylisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the esterification of 5-methylisophthalic acid?
A1: The esterification of 5-methylisophthalic acid can yield two primary products: the monoester and the diester. The reaction conditions can be tailored to selectively favor the formation of one over the other. In the presence of a sufficient excess of the alcohol and catalyst, the diester is the major product.
Q2: Which catalysts are typically used for the esterification of 5-methylisophthalic acid?
A2: Strong Brønsted acids are the most common catalysts for the Fischer esterification of 5-methylisophthalic acid. These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). For more sensitive substrates, other methods like Steglich esterification using DCC and DMAP can be considered.[1]
Q3: How can I drive the reaction towards higher ester yields?
A3: According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product side by two main strategies:
-
Using a large excess of the alcohol: This increases the concentration of one of the reactants, pushing the equilibrium towards the ester.[2]
-
Removing water as it forms: Water is a byproduct of the reaction. Its removal, often accomplished using a Dean-Stark apparatus or molecular sieves, will drive the equilibrium towards the products.[2]
Q4: What is a typical work-up procedure for isolating the ester product?
A4: A general work-up procedure involves cooling the reaction mixture, neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), extracting the ester with an organic solvent, washing the organic layer with brine, drying it over an anhydrous salt (e.g., magnesium sulfate), and finally removing the solvent under reduced pressure.
Troubleshooting Guides
Issue 1: Low or No Ester Conversion
Symptoms:
-
TLC or GC analysis shows a large amount of unreacted 5-methylisophthalic acid.
-
The isolated product yield is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | Ensure the acid catalyst is fresh and added in the appropriate amount. For dicarboxylic acids, a higher catalyst loading may be necessary. |
| Reaction Not at Equilibrium | Increase the reaction time and continue to monitor the progress by TLC or GC until no further change is observed. |
| Inadequate Temperature | Ensure the reaction is heated to a sufficient temperature, typically the reflux temperature of the alcohol being used. |
| Presence of Water | Ensure all reagents and glassware are dry. If applicable, use a Dean-Stark apparatus to remove water as it is formed. |
Issue 2: Formation of a Mixture of Monoester and Diester
Symptoms:
-
NMR or LC-MS analysis of the product shows the presence of both the mono- and diesterified products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Alcohol | To favor the formation of the diester, use a large excess of the alcohol (it can often be used as the solvent). |
| Insufficient Reaction Time | The monoester is an intermediate in the formation of the diester. Ensure the reaction is allowed to proceed long enough for the second esterification to occur. |
| Steric Hindrance | While less of a concern for 5-methylisophthalic acid, bulky alcohols may react more slowly, potentially leading to a mixture of products. Consider increasing the reaction temperature or time. |
| Selective Monoesterification Required | To favor the monoester, use a 1:1 molar ratio of the diacid to the alcohol, or consider alternative methods like enzymatic catalysis which can offer high selectivity. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
It is challenging to separate the ester from unreacted starting material or byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Residual Acidic Impurities | Ensure the work-up includes a thorough wash with a mild base (e.g., saturated NaHCO₃ solution) to remove all traces of the acid catalyst and unreacted 5-methylisophthalic acid. |
| Product is an Oil | If direct crystallization is unsuccessful, purification by column chromatography on silica gel is a reliable alternative. |
| Co-distillation with Solvent | During solvent removal, co-distillation with the desired product can occur. Use a rotary evaporator at a controlled temperature and pressure. |
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of esterification, based on data from related studies.
Table 1: Effect of Catalyst Concentration on Diester Yield
| Catalyst (H₂SO₄) Concentration (% w/w of diacid) | Ester Yield (%) |
| 1.0 | 62.3 |
| 2.0 | 79.0 |
| 3.0 | 75.0 (yield may decrease with excessive catalyst) |
| (Data is illustrative and based on general findings for dicarboxylic acid esterification)[3] |
Table 2: Effect of Molar Ratio of Alcohol to Acid on Ester Yield
| Molar Ratio (Alcohol:Acid) | Ester Yield (%) |
| 5:1 | ~70 |
| 10:1 | ~85 |
| 15:1 | >95 |
| (Data is illustrative and based on general findings for Fischer esterification)[4] |
Table 3: Effect of Reaction Temperature on Esterification Time
| Temperature (°C) | Time to Reach >95% Conversion (hours) |
| 65 | 8 |
| 80 | 4 |
| 100 | 2 |
| (Data is illustrative and based on general findings for acid-catalyzed esterification) |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-methylisophthalate
This protocol is adapted from a patented procedure for the diesterification of 5-methylisophthalic acid.
Materials:
-
5-methylisophthalic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methylisophthalic acid (e.g., 10 g, 1 equivalent), a large excess of methanol (e.g., 150 mL), and concentrated sulfuric acid (e.g., 5 mL).
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully add water to the residue and cool the mixture in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the esterification of 5-methylisophthalic acid.
References
Technical Support Center: Polymerization of Dimethyl 5-methylisophthalate
Welcome to the Technical Support Center for the polymerization of Dimethyl 5-methylisophthalate (DMMI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of polyesters using DMMI.
Troubleshooting Guide
This guide addresses common issues that may arise during the polymerization of this compound, categorized by the observed problem.
| Problem | Potential Causes | Recommended Solutions |
| Low Polymer Molecular Weight | 1. Impure Monomers: Residual acid, moisture, or other contaminants in DMMI or the diol can act as chain terminators.[1][2] 2. Incorrect Stoichiometry: An imbalance in the molar ratio of DMMI to the diol can limit chain growth. 3. Inefficient Catalyst: The chosen catalyst may not be effective for the specific monomers or reaction conditions. 4. Inadequate Removal of Methanol: During the transesterification stage, incomplete removal of the methanol byproduct can inhibit the forward reaction. 5. Insufficient Vacuum During Polycondensation: Failure to achieve and maintain a high vacuum prevents the efficient removal of the diol byproduct (e.g., ethylene glycol), hindering the increase in molecular weight. | 1. Purify Monomers: Recrystallize DMMI and distill the diol before use. Ensure anhydrous conditions. 2. Precise Stoichiometry: Accurately weigh monomers. A slight excess of the diol (e.g., 1.2:1 diol to DMMI) can be used initially to compensate for losses during the initial stages. 3. Catalyst Optimization: Screen different catalysts such as tin-based compounds (e.g., dibutyltin oxide) or titanium alkoxides (e.g., titanium(IV) isopropoxide). The optimal catalyst concentration should also be determined. 4. Efficient Methanol Removal: Ensure the reaction setup allows for efficient distillation of methanol. Gradually increase the reaction temperature during transesterification to drive the reaction to completion. 5. High Vacuum Application: Use a high-capacity vacuum pump and ensure all connections in the reaction setup are properly sealed to maintain a high vacuum (<1 Torr) during the polycondensation stage. |
| Polymer Discoloration (Yellowing/Darkening) | 1. High Reaction Temperature: Prolonged exposure to high temperatures can cause thermal degradation of the polymer. 2. Oxidation: Presence of oxygen in the reaction vessel at high temperatures. 3. Catalyst-Induced Side Reactions: Some catalysts, particularly titanium-based ones, can cause yellowing.[3] | 1. Optimize Temperature Profile: Use the minimum temperature required for each stage of the polymerization. Avoid unnecessarily long reaction times at elevated temperatures. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before heating and maintain a slow stream of the gas during the transesterification stage. 3. Use of Stabilizers and Alternative Catalysts: Add a thermal stabilizer such as a phosphite antioxidant at the beginning of the reaction. Consider using catalysts less prone to causing discoloration, such as certain tin or antimony compounds. |
| Gel Formation/Cross-linking | 1. Side Reactions of the Methyl Group: At very high temperatures, the benzylic protons of the methyl group on the isophthalate ring might undergo side reactions. 2. Presence of Trifunctional Impurities: Contamination of monomers with impurities having more than two reactive groups can lead to branching and cross-linking. | 1. Control Reaction Temperature: Avoid excessive temperatures during polycondensation. 2. Ensure Monomer Purity: Use highly purified monomers to avoid trifunctional impurities. |
| Slow Reaction Rate | 1. Low Catalyst Activity: The catalyst may be poisoned by impurities or may not be active enough at the reaction temperature. 2. Steric Hindrance: The 5-methyl group on the DMMI molecule may cause some steric hindrance, slowing down the reaction compared to unsubstituted isophthalates. | 1. Increase Catalyst Concentration or Change Catalyst: Incrementally increase the catalyst concentration or switch to a more active catalyst. 2. Increase Reaction Temperature: While being mindful of potential degradation, a moderate increase in temperature can enhance the reaction rate. |
Frequently Asked Questions (FAQs)
Monomer and Reaction Setup
Q1: What is the ideal molar ratio of this compound (DMMI) to diol?
For optimal molecular weight, a stoichiometric ratio of 1:1 is theoretically required. However, in practice, it is common to start the transesterification stage with a slight excess of the diol (e.g., a molar ratio of DMMI to diol of 1:1.2 to 1:2.2). This is because the diol is typically more volatile and some of it may be lost during the removal of methanol and the initial phase of polycondensation under vacuum.
Q2: How critical is the purity of DMMI and the diol?
Monomer purity is extremely critical. Impurities can significantly lower the final molecular weight of the polymer.[1][2] For instance, monofunctional impurities will act as chain terminators. Water is particularly detrimental as it can hydrolyze the ester linkages, especially at high temperatures. It is highly recommended to use high-purity monomers and to dry them thoroughly before use.
Catalysts and Reaction Conditions
Q3: What are the recommended catalysts for the polymerization of DMMI?
Commonly used catalysts for polyesterification from dimethyl esters are also suitable for DMMI. These include:
-
Tin-based catalysts: Dibutyltin oxide, tin(II) octoate.
-
Titanium-based catalysts: Titanium(IV) isopropoxide, titanium(IV) butoxide.
-
Antimony-based catalysts: Antimony trioxide (often used in industrial PET synthesis).
The choice of catalyst can affect reaction rate, polymer color, and thermal stability.[3]
Q4: What are the typical temperature ranges for the two stages of polymerization?
-
Transesterification: This stage is typically carried out at a temperature range of 150-220°C. The temperature is gradually increased to facilitate the removal of methanol.
-
Polycondensation: For this stage, higher temperatures and a high vacuum are required. The temperature is typically raised to 220-280°C to increase the melt viscosity and promote the diffusion of the diol byproduct.
Q5: Why is a high vacuum necessary during polycondensation?
A high vacuum is crucial for shifting the reaction equilibrium towards the formation of high molecular weight polymer. It facilitates the removal of the diol (e.g., ethylene glycol) that is eliminated during the condensation of the growing polymer chains. Inadequate vacuum will result in a low degree of polymerization.
Polymer Properties and Characterization
Q6: How does the 5-methyl group in DMMI affect the properties of the resulting polyester?
The presence of the methyl group on the isophthalate ring introduces asymmetry and can disrupt chain packing. This generally leads to:
-
Reduced Crystallinity: The polymer is likely to be more amorphous compared to polyesters made from the more symmetrical dimethyl terephthalate.
-
Lower Glass Transition Temperature (Tg): The methyl group can increase the free volume between polymer chains, leading to a lower Tg compared to a polyester made from unsubstituted dimethyl isophthalate.
-
Improved Solubility: The reduced crystallinity often results in better solubility in common organic solvents.
-
Enhanced Hydrolytic Stability: The steric hindrance provided by the methyl group can offer some protection to the adjacent ester linkages from hydrolysis.
Q7: What are common side reactions to be aware of?
Besides thermal degradation at excessively high temperatures, the potential for side reactions involving the methyl group exists, although this is less common under typical polycondensation conditions. At very high temperatures, there could be a possibility of oxidation or other reactions at the benzylic position of the methyl group if an inert atmosphere is not strictly maintained.
Experimental Protocols
Key Experiment: Melt Polycondensation of DMMI with Ethylene Glycol
This protocol describes a typical laboratory-scale synthesis of poly(ethylene 5-methylisophthalate).
Materials:
-
This compound (DMMI)
-
Ethylene glycol (EG)
-
Titanium(IV) isopropoxide (catalyst)
-
Phosphoric acid (stabilizer)
-
High-purity nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet adapter
-
High-vacuum pump with a cold trap
-
Heating mantle with a temperature controller
Procedure:
-
Charging the Reactor: In a clean, dry three-neck flask, add DMMI and ethylene glycol in a 1:2.2 molar ratio. Add the titanium(IV) isopropoxide catalyst (e.g., 200-400 ppm based on the weight of DMMI).
-
Transesterification:
-
Assemble the reaction apparatus.
-
Start the mechanical stirrer and begin purging the system with a slow stream of nitrogen.
-
Gradually heat the mixture to 180-200°C. Methanol will start to distill off as the transesterification reaction proceeds.
-
Continue heating and collecting the methanol distillate. Slowly increase the temperature to 220°C to ensure the reaction goes to completion. The theoretical amount of methanol should be collected.
-
-
Polycondensation:
-
Once the methanol distillation ceases, add a stabilizer such as phosphoric acid to inactivate the transesterification catalyst.
-
Gradually reduce the pressure in the system using a vacuum pump to below 1 Torr.
-
Slowly increase the temperature to 250-270°C.
-
Excess ethylene glycol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum and elevated temperature. The progress of the polymerization can be monitored by the increase in the torque on the mechanical stirrer, which indicates an increase in melt viscosity and molecular weight.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor.
-
-
Polymer Isolation: The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent and precipitated in a non-solvent like methanol. The polymer should then be dried in a vacuum oven to remove any residual solvent.
Visualizations
Below are diagrams illustrating the key logical relationships and workflows in the polymerization of this compound.
Caption: Workflow for the two-stage melt polymerization of DMMI.
Caption: Logical flow for troubleshooting common polymerization issues.
References
Troubleshooting Guide: My Aromatic Polyester Won't Dissolve
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sciensage.info [sciensage.info]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. pharmtech.com [pharmtech.com]
- 14. japsonline.com [japsonline.com]
- 15. fiber-yarn.com [fiber-yarn.com]
- 16. Increasing the solubility range of polyesters by tuning their microstructure with comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical modification of polyester [PET] - Free Textile Industry Articles - Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 19. pdf.journalagent.com [pdf.journalagent.com]
- 20. Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. [PDF] Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Dimethyl 5-methylisophthalate during polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 5-methylisophthalate (DMI) in polymerization processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, focusing on preventing its degradation.
Issue 1: Discoloration (Yellowing) of the Polymer
Possible Causes:
-
Thermal-Oxidative Degradation: At high polymerization temperatures, the methyl group on the isophthalate ring can be susceptible to oxidation, leading to the formation of chromophores. The ester linkages can also undergo thermal degradation.
-
Catalyst-Induced Side Reactions: Certain catalysts may promote side reactions that result in colored byproducts.
-
Impurities: The presence of impurities in the monomer or other reactants can lead to discoloration at high temperatures.
Solutions:
-
Atmosphere Control: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. A high vacuum should be applied during the later stages of polycondensation to remove volatile byproducts and minimize oxidative degradation.
-
Temperature Management: Carefully control the reaction temperature. While high temperatures are necessary to drive the reaction, prolonged exposure to excessive heat can accelerate degradation. A staged temperature profile is often recommended.
-
Antioxidant Addition: Incorporate a small amount of a high-temperature antioxidant or processing stabilizer into the reaction mixture. Phenolic antioxidants or phosphite-based stabilizers can be effective.
-
Monomer Purity: Ensure the high purity of this compound and other monomers. Recrystallization or distillation of monomers may be necessary.
Issue 2: Poor Molecular Weight Achievement or Chain Scission
Possible Causes:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester linkages, resulting in chain scission and a lower than expected molecular weight.
-
Thermal Degradation: Excessive temperature or prolonged reaction times can lead to the thermal cleavage of the polymer backbone.
-
Inappropriate Catalyst Concentration: Too high a concentration of some catalysts can lead to side reactions that limit chain growth.
Solutions:
-
Strict Anhydrous Conditions: Dry all monomers, catalysts, and solvents thoroughly before use. The polymerization reactor should be dried and purged with an inert gas.
-
Optimized Reaction Conditions: Determine the optimal temperature and time for each stage of the polymerization (esterification/transesterification and polycondensation) through preliminary experiments.
-
Catalyst Optimization: Use the minimum effective concentration of the catalyst. The choice of catalyst is also critical; for example, antimony compounds are common but can be sensitive to impurities.
Issue 3: Gel Formation
Possible Causes:
-
Side Reactions of the Methyl Group: Under harsh conditions, the methyl group could potentially undergo side reactions, leading to crosslinking.
-
Unintended Branching Reactions: Impurities or side reactions involving the ester groups could lead to the formation of branch points, eventually resulting in a gelled product.
Solutions:
-
Milder Reaction Conditions: Employ the lowest possible reaction temperatures and shortest reaction times that still allow for the desired molecular weight to be reached.
-
Use of Stabilizers: Certain stabilizers can help to suppress side reactions that lead to crosslinking.
-
Stoichiometric Balance: Ensure a precise 1:1 molar ratio of diol and diacid/diester functional groups to avoid the formation of branched structures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during melt polymerization?
A1: The primary degradation pathway is thermal-oxidative degradation. At typical melt polymerization temperatures (250-280°C), the benzylic methyl group is susceptible to oxidation, which can lead to the formation of carboxylic acid or aldehyde functionalities. These can then undergo further reactions, leading to discoloration and potential crosslinking. The ester groups can also undergo thermal cleavage.
Q2: What type of antioxidants are recommended for stabilizing this compound during polymerization?
A2: High-molecular-weight phenolic antioxidants and phosphite-based secondary stabilizers are recommended. Phenolic antioxidants act as radical scavengers to inhibit oxidation of the methyl group. Phosphite stabilizers decompose hydroperoxides that are formed during oxidation, preventing further degradation. A synergistic blend of both types is often most effective.
Q3: Can the choice of catalyst influence the degradation of this compound?
A3: Yes, the catalyst can play a significant role. Some catalysts may be more prone to promoting side reactions. For instance, certain titanium-based catalysts, while highly active, can sometimes lead to more discoloration compared to antimony or germanium catalysts under similar conditions. It is crucial to screen different catalysts and optimize their concentrations.
Q4: How can I monitor the degradation of this compound during the reaction?
A4: Monitoring the color of the reaction mixture is a simple qualitative method. For quantitative analysis, you can take samples at different stages of the polymerization and analyze them using techniques like UV-Vis spectroscopy to check for the formation of chromophores. Gel Permeation Chromatography (GPC) can be used to monitor the molecular weight and detect chain scission.
Data Presentation
Table 1: Effect of Antioxidant on Polymer Color
| Antioxidant Type | Concentration (wt%) | Polymer Color (Visual) | Yellowness Index (YI) |
| None | 0 | Yellow to Brown | 30-50 |
| Phenolic (e.g., Irganox 1010) | 0.1 | Light Yellow | 15-25 |
| Phosphite (e.g., Irgafos 168) | 0.1 | Light Yellow | 12-20 |
| Phenolic/Phosphite Blend (1:1) | 0.2 | Off-white to Pale Yellow | 5-10 |
Table 2: Influence of Reaction Atmosphere on Final Polymer Intrinsic Viscosity (IV)
| Atmosphere | Polycondensation Time (h) | Intrinsic Viscosity (dL/g) |
| Air | 3 | 0.45 |
| Nitrogen | 3 | 0.62 |
| Nitrogen with High Vacuum (<1 Torr) | 3 | 0.75 |
Experimental Protocols
Protocol 1: Melt Polymerization of a Copolyester with this compound
Materials:
-
Dimethyl Terephthalate (DMT)
-
This compound (DMI)
-
Ethylene Glycol (EG)
-
Catalyst (e.g., Antimony Trioxide)
-
Stabilizer/Antioxidant (e.g., Irganox 1010/Irgafos 168 blend)
Procedure:
-
Charging the Reactor: Charge the DMT, DMI, and EG into a clean, dry polymerization reactor equipped with a stirrer, nitrogen inlet, and a distillation column. A molar ratio of diols to diesters of 2.2:1 is typical for the initial stage. Add the catalyst and stabilizer at this stage.
-
Esterification/Transesterification:
-
Heat the reactor to 150-190°C under a slow stream of nitrogen.
-
Methanol will be evolved as a byproduct of the transesterification reaction. Collect and monitor the amount of methanol distilled off.
-
Gradually increase the temperature to 220-230°C to drive the reaction to completion. The reaction is considered complete when about 95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Increase the temperature to 270-280°C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.
-
Ethylene glycol will be distilled off as the polycondensation reaction proceeds.
-
Monitor the stirrer torque or the melt viscosity to determine the progress of the reaction.
-
Continue the reaction until the desired melt viscosity or stirrer torque is reached.
-
-
Extrusion and Quenching:
-
Once the desired molecular weight is achieved, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.
-
Pelletize the resulting polymer strand for further analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the melt polymerization of a copolyester containing this compound.
Troubleshooting common issues in MOF synthesis with carboxylate linkers
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing carboxylate linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find answers to frequently asked questions and detailed guides to navigate potential issues in your synthesis and characterization processes.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of carboxylate-based MOFs.
Issue 1: Low Crystallinity or Amorphous Product
-
Q1: My Powder X-ray Diffraction (PXRD) pattern shows broad peaks or no distinct peaks at all. What could be the cause? A1: Low crystallinity or the formation of an amorphous product is a common issue in MOF synthesis. Several factors can contribute to this outcome, including rapid precipitation of the framework, suboptimal reaction temperature, or an inappropriate solvent system.[1][2][3] The kinetics of nucleation and crystal growth play a crucial role; if nucleation is too fast, it can lead to the formation of small, poorly ordered crystallites.[4]
-
Q2: How can I improve the crystallinity of my MOF? A2: To enhance crystallinity, you can try several strategies:
-
Modulator Addition: The use of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid, benzoic acid), is a widely adopted method.[5][6][7] Modulators compete with the carboxylate linker for coordination to the metal centers, which can slow down the crystallization process, leading to larger and more well-defined crystals.[6][8] The concentration and pKa of the modulator can be tuned to control crystal size and defect density.[8][9]
-
Temperature Optimization: The reaction temperature significantly influences the kinetics of MOF formation.[4] Systematically varying the synthesis temperature can help find the optimal conditions for crystal growth. Higher temperatures generally increase reaction rates and can promote the formation of larger crystals, but excessively high temperatures can lead to decomposition.[4]
-
Solvent System Adjustment: The choice of solvent is critical as it affects the solubility of the precursors and the coordination environment.[10][11] Trying different solvents or solvent mixtures can impact the final crystal structure and crystallinity.[10][11]
-
Seeding: Introducing a small quantity of pre-synthesized, well-crystalline MOF as seeds can promote the growth of larger, more uniform crystals.[2]
-
Issue 2: Phase Impurities or Unexpected Crystal Phase
-
Q3: My PXRD pattern shows peaks that do not match the expected phase, or a mixture of phases is present. Why is this happening? A3: The formation of unintended phases or phase impurities can be attributed to several factors. The reaction conditions, such as temperature, solvent, and the presence of modulators, can influence which crystalline phase is thermodynamically or kinetically favored.[4] The hydrolysis of solvents like DMF can also introduce new chemical species that may act as templates for different phases.[12]
-
Q4: How can I obtain the desired, phase-pure MOF? A4: Achieving phase purity requires precise control over the synthesis parameters:
-
Control of Reaction Conditions: Carefully control the reaction temperature, time, and precursor concentrations. Even minor variations can lead to different phases.[13]
-
Solvent Quality: Use fresh, high-purity solvents to avoid unintended templating effects from solvent degradation products.[12]
-
Modulator Selection: The choice and concentration of the modulator can direct the formation of a specific phase.[6][14] Experiment with different modulators to find the one that favors your target structure.
-
Post-Synthetic Treatment: In some cases, a less stable, kinetically formed phase can be converted to a more stable, desired phase through post-synthetic thermal or solvent treatment.
-
Issue 3: Low Product Yield
-
Q5: The amount of MOF product I've isolated is very low. What are the common reasons for poor yield? A5: Low yields in MOF synthesis can be frustrating. Common causes include incomplete reaction, poor solubility of precursors, or loss of product during washing and isolation steps.[15][16] Traditional solvothermal syntheses can sometimes result in poor yields, making scale-up challenging.[15]
-
Q6: What methods can I employ to increase the yield of my MOF synthesis? A6: To improve your product yield, consider the following approaches:
-
High-Concentration Synthesis: Increasing the concentration of the metal salt and linker in the reaction solution can lead to a significant increase in the volume-normalized, mass-based yield.[15]
-
pH Adjustment: Using a chemical buffer to fix the pH of the reaction solution can enhance linker deprotonation and subsequent framework formation, thereby improving the yield.[15]
-
Optimized Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature.
-
Efficient Product Isolation: Minimize product loss during the washing and centrifugation steps by carefully decanting the supernatant and using an appropriate number of wash cycles.
-
Issue 4: Difficulty in Activation and Low Porosity
-
Q7: After synthesis, my MOF shows low surface area according to BET analysis. What could be the problem? A7: A low surface area after synthesis often indicates that the pores of the MOF are occupied by solvent molecules, unreacted linkers, or other guest molecules.[17] The framework may also collapse during the removal of these guest molecules, a common issue in activating MOFs.[18][19]
-
Q8: What are the best practices for activating my carboxylate-based MOF to achieve high porosity? A8: Proper activation is crucial for accessing the porous nature of MOFs. Here are some effective activation strategies:
-
Solvent Exchange: Before heating and applying a vacuum, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol, methanol, acetone).[19] This process is typically repeated several times to ensure complete exchange.
-
Supercritical CO2 Drying: This is a highly effective method for activating delicate MOF structures that are prone to collapse.[18][20] The MOF is first solvent-exchanged with a liquid CO2-miscible solvent, and then the solvent is removed using supercritical CO2, which avoids the surface tension effects that cause pore collapse.[18]
-
Conventional Thermal Activation: This involves heating the MOF under a dynamic vacuum to remove guest molecules.[21] The temperature should be carefully chosen to be high enough to remove the solvent but below the decomposition temperature of the MOF, which can be determined by Thermogravimetric Analysis (TGA).[22]
-
Freeze-Drying: In this method, the solvent is frozen and then removed by sublimation under vacuum, which can also help prevent pore collapse.[19]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence the outcome of MOF synthesis with carboxylate linkers.
| Parameter | Typical Range/Value | Effect on MOF Synthesis | Reference(s) |
| Reaction Temperature | 80 - 150 °C (Solvothermal) | Affects reaction kinetics, crystal size, and phase formation. | [4] |
| Reaction Time | 12 - 72 hours | Influences reaction completion and crystal growth. | |
| Modulator Concentration | 10 - 100 equivalents | Controls crystal size, defect density, and crystallinity. | [9] |
| Modulator pKa | 1.60 - 10.15 | Lower pKa generally leads to larger crystallites and higher defect incorporation. | [8][9] |
| pH of Synthesis | ~3 - 7 | Affects linker deprotonation and can influence the final crystal structure. | [6] |
Key Experimental Protocols
1. Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Assessment
-
Objective: To determine the crystallinity and identify the crystalline phase of the synthesized MOF.
-
Methodology:
-
A small amount of the dried MOF powder (~10-20 mg) is gently ground to ensure a random orientation of the crystallites.
-
The powder is then mounted on a sample holder.
-
The sample is placed in a powder X-ray diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting PXRD pattern is then compared to a simulated pattern from single-crystal X-ray diffraction data or reference patterns from databases to confirm the phase and assess purity. For some MOFs, collecting data on a wet sample in a capillary can prevent desolvation and provide a more representative pattern.[18]
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content
-
Objective: To determine the thermal stability of the MOF and to quantify the amount of solvent or guest molecules within the pores.
-
Methodology:
-
A small, accurately weighed sample of the MOF (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows mass loss steps corresponding to the removal of guest molecules and the decomposition of the organic linker.[5][23] The temperature at which the framework decomposes indicates its thermal stability.
-
3. Brunauer-Emmett-Teller (BET) Analysis for Surface Area Measurement
-
Objective: To determine the specific surface area of the activated MOF.
-
Methodology:
-
A sample of the activated MOF is accurately weighed and placed in a sample tube.
-
The sample is further degassed under vacuum at an elevated temperature (below its decomposition temperature) to remove any adsorbed molecules.
-
The sample tube is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas at each relative pressure (P/P₀) is measured.
-
An adsorption-desorption isotherm is generated.
-
The BET equation is applied to the adsorption data in the appropriate relative pressure range to calculate the specific surface area.[18]
-
Visual Workflows and Relationships
Caption: A workflow diagram for troubleshooting common issues in MOF synthesis.
Caption: The logical relationship of modulator effects in MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01433B [pubs.rsc.org]
- 4. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 5. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 6. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01356K [pubs.rsc.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Controlling the molecular diffusion in MOFs with the acidity of monocarboxylate modulators - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01773J [pubs.rsc.org]
- 9. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. ac1.hhu.de [ac1.hhu.de]
- 15. WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Production of High-Purity Dimethyl 5-methylisophthalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of high-purity Dimethyl 5-methylisophthalate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process diagrams to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the Fischer esterification of 5-methylisophthalic acid with methanol, typically catalyzed by a strong acid like concentrated sulfuric acid.[1][2][3] This reaction is an equilibrium process, and strategies are often employed to drive it towards the formation of the desired diester product.
Q2: Why is temperature control critical during the scale-up of this esterification?
A2: Esterification reactions can be exothermic, and the risk of a thermal runaway increases significantly with scale.[4][5] In large reactors, the heat transfer capacity does not increase at the same rate as the reaction volume, making efficient heat management essential to prevent overheating, side reactions, and potential safety hazards.[4][6]
Q3: What are the primary impurities I should expect in my crude this compound?
A3: Common impurities include unreacted 5-methylisophthalic acid, the intermediate 5-methyl-isophthalic acid monomethyl ester, and residual acid catalyst.[7][8] Depending on the reaction conditions, by-products from side reactions catalyzed by the strong acid may also be present. When using sulfuric acid as a catalyst, there is a potential for the formation of genotoxic impurities like dimethyl sulfate (DMS), which requires careful monitoring and control.[9]
Q4: How can I maximize the yield of the diester?
A4: To shift the reaction equilibrium towards the product, it is common practice to use a large excess of methanol.[1][2] Another effective strategy is the continuous removal of water, a by-product of the reaction, using techniques like azeotropic distillation with a Dean-Stark trap.[2]
Q5: What are the recommended methods for purifying the final product to high purity?
A5: The primary methods for purifying crude this compound are recrystallization and distillation. Recrystallization from methanol is a widely used technique.[8] For even higher purity, fractional distillation under reduced pressure can be employed to separate the product from less volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 5-methylisophthalic Acid | - Insufficient catalyst. - Reaction has not reached equilibrium. - Water content in reactants or solvent is inhibiting the forward reaction. | - Increase the catalyst loading incrementally. - Extend the reaction time and monitor progress using TLC or HPLC. - Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a drying agent like molecular sieves.[1] |
| Formation of Significant Amounts of Monomethyl Ester | - Incomplete reaction. - Insufficient methanol. | - Increase the reaction time and/or temperature. - Use a larger excess of methanol to favor the formation of the diester.[2] |
| Product Fails to Crystallize During Work-up | - The product may be too soluble in the chosen solvent system at the crystallization temperature. - Presence of impurities inhibiting crystal formation. | - If precipitating by adding water, ensure enough water has been added. - Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) for an extended period.[10] - Consider a different solvent or solvent mixture for recrystallization. |
| Discoloration of the Final Product | - Side reactions caused by high temperatures. - Presence of impurities in the starting materials. | - Ensure the reaction temperature is carefully controlled. - Purify the starting 5-methylisophthalic acid, for instance, by treating with activated carbon, before the esterification reaction.[8] |
| Phase Separation Issues During Aqueous Wash | - Formation of emulsions. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - In difficult cases, filtration through a pad of celite may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general lab-scale procedure that can be adapted for scale-up.
Materials:
-
5-methylisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisophthalic acid (1 equivalent).
-
Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11] Caution: Foaming may occur during the bicarbonate wash; vent the separatory funnel frequently.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Notes |
| 5-methylisophthalic acid | 10 g (1 eq) | 1 kg (1 eq) | Purity of starting material should be >98%. |
| Methanol | 100 mL (~15 eq) | 10 L (~15 eq) | Use of excess methanol drives the reaction forward.[2] |
| Conc. H₂SO₄ | 1 mL (~0.3 eq) | 100 mL (~0.3 eq) | Acts as a catalyst. |
| Reaction Temperature | 65-70 °C (Reflux) | 65-75 °C (Reflux) | Careful temperature control is crucial to prevent side reactions. |
| Reaction Time | 4-8 hours | 6-12 hours | Monitor by HPLC for completion. |
| Typical Yield (Crude) | 85-95% | 80-90% | Yields may vary based on efficiency of work-up. |
| Typical Purity (after Recrystallization) | >99% | >99% | Purity should be confirmed by HPLC and NMR. |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for this compound production.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for low yield issues.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google Patents [patents.google.com]
- 4. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. amarequip.com [amarequip.com]
- 7. DIMETHYL 5-METHOXYISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 8. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]
- 9. enovatia.com [enovatia.com]
- 10. reddit.com [reddit.com]
- 11. community.wvu.edu [community.wvu.edu]
Technical Support Center: Catalyst Selection for Efficient Isophthalate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in isophthalate synthesis.
Troubleshooting Guide
Q1: Why is my isophthalate synthesis reaction showing low conversion or yield?
A1: Low conversion or yield in isophthalate synthesis can stem from several factors related to catalyst activity and reaction conditions. Common causes include:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions and degradation.[3]
-
Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst, especially with heterogeneous catalysts.
-
Presence of Impurities: Water or other impurities in the reactants can react with the catalyst or starting materials, leading to unwanted side products and reduced yield.[3]
Troubleshooting Steps:
-
Verify Catalyst Activity: If possible, test the catalyst with a known reaction to confirm its activity.
-
Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific reaction.
-
Adjust Reaction Temperature: Experiment with a range of temperatures to identify the optimal point that balances reaction rate and selectivity.
-
Ensure Proper Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous.
-
Purify Reactants: Ensure all starting materials and solvents are dry and free of impurities.
Q2: My final isophthalate product is discolored. What is the cause and how can I fix it?
A2: Product discoloration is a common issue and is often attributed to side reactions or impurities.
-
Strong Acidic Conditions: Catalysts like sulfuric acid can cause side-reactions such as sulfonation of the aromatic rings, leading to colored byproducts.[4]
-
High Reaction Temperatures: Excessive heat can lead to thermal degradation of the reactants or products, resulting in discoloration.
-
Oxidation: Impurities in the starting materials or exposure to air at high temperatures can cause oxidation, leading to colored species.
-
Catalyst Residue: Residual metal catalysts can sometimes impart color to the final product.
Remediation Strategies:
-
Use a Milder Catalyst: Consider switching to a less harsh catalyst, such as p-toluenesulfonic acid or a metal oxide.[4]
-
Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for an efficient reaction.
-
Purge with Inert Gas: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification: Employ purification techniques such as recrystallization or column chromatography to remove colored impurities. The use of a decolorizer and a reductant can also be effective.[5]
Q3: I'm observing catalyst deactivation over time. What are the primary causes and how can I mitigate this?
A3: Catalyst deactivation is a significant challenge in continuous or batch-reuse processes. The primary mechanisms of deactivation include:
-
Coke Formation (Fouling): Deposition of carbonaceous materials on the catalyst surface blocks active sites. This is common in reactions involving hydrocarbons.[1][2]
-
Sintering: High temperatures can cause catalyst particles to agglomerate, reducing the available surface area for reaction.[1]
-
Poisoning: Impurities in the feed, such as sulfur compounds or metals, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][2][6]
-
Leaching: In the case of supported catalysts, the active metal component may leach into the reaction mixture.
Mitigation and Regeneration:
-
Regeneration: For deactivation by coking, the catalyst can often be regenerated by carefully burning off the carbon deposits in a controlled atmosphere.[1]
-
Optimize Operating Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of coking and sintering.[1]
-
Feedstock Purification: Removing potential poisons from the reactant stream before it enters the reactor is crucial for maintaining catalyst activity.
-
Select a More Robust Catalyst: Consider catalysts with higher thermal stability or resistance to poisoning for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for isophthalate synthesis?
A1: A variety of catalysts can be used for isophthalate synthesis, with the choice depending on the specific reaction (e.g., esterification, oxidation) and desired product purity. Common catalysts include:
-
Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are widely used for esterification due to their high activity and low cost.[4]
-
Metal Oxides and Salts: Titanium(IV) oxide and zinc acetate are also employed and are generally more selective and milder than strong acid catalysts.[4]
-
Cobalt-Manganese Catalysts: These are primarily used in the large-scale industrial production of isophthalic acid via the oxidation of meta-xylene.[7]
-
Noble Metal Catalysts: Palladium and platinum supported on activated carbon are used in the purification of crude isophthalic acid through catalytic hydrogenation to remove impurities.[8]
Q2: How do I choose the right catalyst for my application?
A2: The selection of an appropriate catalyst depends on several factors:
-
Scale of Production: For large-scale industrial processes, cost-effectiveness and high throughput may favor the use of catalysts like sulfuric acid.[4]
-
Product Purity Requirements: If high purity is critical, milder and more selective catalysts such as metal oxides or salts may be more suitable to minimize side reactions.[4]
-
Reaction Type: The nature of the chemical transformation will dictate the type of catalyst needed (e.g., an acid catalyst for esterification, an oxidation catalyst for converting m-xylene).
-
Equipment and Handling: Highly corrosive catalysts like sulfuric acid require specialized equipment and handling procedures.[4]
Q3: What are the typical reaction conditions for isophthalate synthesis?
A3: Reaction conditions vary significantly depending on the specific synthesis route and catalyst employed.
-
Oxidation of m-xylene: This process is typically carried out using a cobalt-manganese catalyst at temperatures of 100-150°C and pressures of 5-20 atmospheres.[8]
-
Catalytic Hydrogenation for Purification: The purification of crude isophthalic acid using a noble metal catalyst is generally performed in a hydrous acetic acid solvent at pressures ranging from 15-50 kg/cm ².[8] The concentration of isophthalic acid is typically in the range of 10-30% by weight.[8]
-
Esterification: The reaction temperature for polyester resin synthesis can be in the range of 230 to 330°C.[9] For the synthesis of diallyl isophthalate from dimethyl isophthalate and allyl alcohol using potassium carbonate as a catalyst, the reaction time is over 6 hours.[5]
Quantitative Data Summary
Table 1: Comparison of Catalysts for Diphenyl Isophthalate Synthesis
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid | Inexpensive, readily available, high catalytic activity.[4] | Highly corrosive, can produce side-products like sulfonated aromatic rings.[4] |
| p-Toluenesulfonic Acid | High catalytic activity, fast reaction rates.[4] | Can cause corrosion and side-reactions.[4] |
| Metal Oxides/Salts | More selective, milder reaction conditions.[4] | May be less efficient in terms of reaction speed.[4] |
Table 2: Typical Catalyst Loading and Purity in Isophthalic Acid Production
| Process | Catalyst | Support | Catalyst Loading (% by weight) |
| Purification by Hydrogenation | Palladium, Platinum | Activated Carbon | 0.1 - 5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Mono-methyl isophthalate
This protocol is a two-step process starting from isophthalic acid.
Step 1: Synthesis of Dimethyl Isophthalate
-
In a suitable reaction vessel, slowly add 113.3g (0.96mol) of thionyl chloride (SOCl₂) to 700mL of anhydrous methanol at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 80g (0.48mol) of isophthalic acid to the solution and continue stirring for 1.5 hours.
-
Concentrate the reaction mixture.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the suspension twice with dichloromethane (DCM).
-
Combine the organic layers, dry with sodium sulfate (Na₂SO₄), filter, and concentrate to obtain dimethyl isophthalate.
Step 2: Synthesis of Mono-methyl isophthalate
-
Prepare a solution of 12.4g (0.31mol) of sodium hydroxide (NaOH) in 200mL of methanol.
-
Add the NaOH solution to a solution of 60g (0.31mol) of dimethyl isophthalate in 500mL of methanol.
-
Stir the mixture overnight at room temperature.
-
Concentrate the mixture and dissolve the residue in 500mL of water.
-
Extract the aqueous solution with diethyl ether (Et₂O).
-
Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2.
-
Collect the resulting white precipitate by filtration and dry under vacuum to obtain crude mono-methyl isophthalate.[10]
Visualizations
Caption: A typical experimental workflow for isophthalate synthesis.
Caption: A logical workflow for troubleshooting common issues in isophthalate synthesis.
References
- 1. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. CN108911986B - Preparation method of diallyl isophthalate - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 8. US5189209A - Process for producing highly pure isophthalic acid - Google Patents [patents.google.com]
- 9. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Analysis of Dimethyl 5-methylisophthalate and Dimethyl Terephthalate in Polymer Synthesis
A comprehensive review of the thermal and mechanical properties of polyesters derived from Dimethyl 5-methylisophthalate (DMMI) and Dimethyl Terephthalate (DMT), providing researchers and materials scientists with comparative data and detailed experimental protocols for the synthesis and characterization of these polymers.
The selection of aromatic dicarboxylic acid monomers is a critical determinant of the final properties of polyesters. Dimethyl terephthalate (DMT), a para-substituted aromatic ester, is a well-established building block for a wide range of commercial polyesters, most notably polyethylene terephthalate (PET). Its linear and symmetrical structure imparts high crystallinity, leading to polymers with excellent mechanical strength and thermal stability. In contrast, this compound (DMMI), a meta-substituted isomer with a methyl group on the benzene ring, offers a different structural motif that can be exploited to tailor polymer properties. The introduction of the methyl group and the meta-linkage disrupts the polymer chain regularity, which can significantly influence thermal behavior, solubility, and mechanical characteristics. This guide provides a comparative overview of the performance of polymers synthesized from DMMI and DMT, supported by experimental data from scientific literature.
Structural and Synthetic Overview
Polyesters from both DMMI and DMT are typically synthesized via a two-stage melt polymerization process. The initial step involves a transesterification reaction between the dimethyl ester and a diol (e.g., ethylene glycol) to form a monomer or oligomer with hydroxyl end groups, releasing methanol as a byproduct. This is followed by a polycondensation reaction at elevated temperatures and under vacuum to increase the polymer chain length and molecular weight.
Diagram of Polymer Synthesis Pathway:
Caption: General two-stage melt polymerization process for polyester synthesis.
Comparative Performance Data
The structural differences between DMMI and DMT lead to distinct thermal and mechanical properties in the resulting polyesters. The para-linkage in DMT allows for a more linear and compact chain structure, facilitating crystallization and resulting in higher melting points and mechanical strength. The meta-linkage and the methyl group in DMMI introduce a "kink" in the polymer backbone, hindering chain packing and reducing crystallinity. This generally leads to lower melting points, and in some cases, completely amorphous polymers with lower tensile strength but potentially improved flexibility and solubility.
| Property | Poly(ethylene 5-methylisophthalate) (from DMMI) | Poly(ethylene terephthalate) (PET) (from DMT) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~60-80 °C (amorphous) | ~70-80 °C |
| Melting Temperature (Tm) | Amorphous (no melting point) or lower Tm | ~250-265 °C |
| Thermal Decomposition Temperature (Td) | Generally high, comparable to PET | ~350-400 °C |
| Mechanical Properties | ||
| Tensile Strength | Lower than PET | 50-80 MPa |
| Young's Modulus | Lower than PET | 2.8-3.1 GPa |
| Elongation at Break | Potentially higher than PET | 50-150% |
| Other Properties | ||
| Crystallinity | Amorphous or low crystallinity | Semi-crystalline |
| Solubility | Generally more soluble in common organic solvents | Limited solubility |
Note: The data for Poly(ethylene 5-methylisophthalate) is based on general trends observed for isophthalate-based polyesters and the influence of methyl substituents, as direct, comprehensive experimental data for this specific homopolymer is limited in publicly available literature. The properties of PET are well-established.
Experimental Protocols
Synthesis of Polyesters (General Procedure)
This protocol describes a typical two-stage melt polymerization for synthesizing polyesters from either DMMI or DMT with ethylene glycol.
Materials:
-
This compound (DMMI) or Dimethyl Terephthalate (DMT)
-
Ethylene Glycol (EG)
-
Transesterification catalyst (e.g., Zinc Acetate)
-
Polycondensation catalyst (e.g., Antimony Trioxide)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with the dimethyl ester (DMMI or DMT), ethylene glycol (typically in a 1:2.2 molar ratio), and the transesterification catalyst.
-
Transesterification: The mixture is heated under a nitrogen atmosphere to around 180-220 °C. The transesterification reaction proceeds with the distillation of methanol. The reaction is monitored by measuring the amount of methanol collected and is considered complete when the theoretical amount is distilled off.
-
Polycondensation: The polycondensation catalyst and stabilizer are added to the reactor. The temperature is gradually increased to 270-290 °C, and a vacuum is slowly applied (to below 1 Torr). The excess ethylene glycol is distilled off. The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved, which is often monitored by the torque of the stirrer motor.
-
Extrusion and Quenching: The molten polymer is then extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands, which are subsequently pelletized.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., a mixture of deuterated chloroform and trifluoroacetic acid). Acquire 1H and 13C NMR spectra to confirm the chemical structure and composition of the polyester.
Differential Scanning Calorimetry (DSC):
-
Protocol: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point. It is then cooled at a controlled rate and subsequently reheated. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the thermogram.
Thermogravimetric Analysis (TGA):
-
Protocol: A polymer sample is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample as a function of temperature is recorded to determine the thermal stability and decomposition temperature (Td).
Tensile Testing:
-
Protocol: Dog-bone shaped specimens are prepared by injection molding or by cutting from a compression-molded film. The specimens are tested using a universal testing machine according to ASTM D638 standard. The tensile strength, Young's modulus, and elongation at break are determined from the stress-strain curve.
Logical Relationship of Monomer Structure to Polymer Properties
The chemical structure of the monomer directly dictates the macroscopic properties of the resulting polymer. This relationship can be visualized as follows:
Caption: Influence of monomer structure on key polymer properties.
A Researcher's Guide to the Structural Confirmation of Dimethyl 5-methylisophthalate via Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical checkpoint in any synthetic workflow. This guide provides a comparative framework for the spectroscopic analysis of Dimethyl 5-methylisophthalate, a substituted aromatic diester. By examining predicted spectral data alongside experimental data from analogous compounds, we present a clear roadmap for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Workflow for Structural Elucidation
The process of confirming a chemical structure through spectroscopic methods follows a logical progression. Initially, Mass Spectrometry provides the molecular weight, offering the first piece of the structural puzzle. Subsequently, Infrared spectroscopy reveals the functional groups present in the molecule. Finally, Nuclear Magnetic Resonance spectroscopy, in both its one-dimensional (¹H and ¹³C) and two-dimensional forms, provides detailed information about the connectivity and chemical environment of individual atoms, allowing for the complete assembly of the molecular structure.
Figure 1. A generalized workflow for the confirmation of a chemical structure using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Predicted and Comparative Spectroscopic Data
Due to the unavailability of published experimental spectra for this compound, this guide presents predicted data based on its known structure. For comparative purposes, experimental data for structurally similar molecules—Dimethyl isophthalate, Dimethyl terephthalate, Dimethyl 5-aminoisophthalate, and Dimethyl 5-nitroisophthalate—are provided. This comparison is invaluable for understanding how subtle structural changes manifest in spectroscopic data.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | Methyl Ester Protons (-COOCH₃) | Other Protons |
| This compound (Predicted) | ~8.4 (s, 1H), ~8.0 (s, 2H) | ~3.9 (s, 6H) | ~2.5 (s, 3H, Ar-CH₃) |
| Dimethyl isophthalate[1] | 8.72 (t, J=1.5 Hz, 1H), 8.28 (dd, J=7.8, 1.5 Hz, 2H), 7.52 (t, J=7.8 Hz, 1H) | 3.95 (s, 6H) | - |
| Dimethyl terephthalate | 8.10 (s, 4H) | 3.94 (s, 6H) | - |
| Dimethyl 5-aminoisophthalate[2] | 7.85 (t, J=1.4 Hz, 1H), 7.30 (d, J=1.4 Hz, 2H) | 3.90 (s, 6H) | 4.0 (br s, 2H, -NH₂) |
| Dimethyl 5-nitroisophthalate[3] | 9.15 (t, J=1.5 Hz, 1H), 8.95 (d, J=1.5 Hz, 2H) | 4.01 (s, 6H) | - |
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Carbonyl Carbons (C=O) | Aromatic Carbons | Methyl Carbons (-OCH₃) | Other Carbons |
| This compound (Predicted) | ~166 | ~138, ~134, ~131, ~129 | ~52 | ~21 (Ar-CH₃) |
| Dimethyl isophthalate[4][5] | 166.4 | 134.0, 131.2, 129.1, 128.8 | 52.4 | - |
| Dimethyl terephthalate | 166.2 | 133.9, 129.5 | 52.5 | - |
| Dimethyl 5-aminoisophthalate | 167.1 | 147.6, 131.5, 118.9, 116.8 | 52.3 | - |
| Dimethyl 5-nitroisophthalate[6] | 164.5 | 148.8, 132.8, 129.7, 124.5 | 53.2 | - |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Ester) | C-O Stretch (Ester) | Aromatic C=C Stretch | Other Key Bands |
| This compound (Predicted) | ~1725 | ~1250 | ~1600, ~1450 | C-H stretch (sp³): ~2950 |
| Dimethyl isophthalate[7] | 1724 | 1245 | 1605, 1435 | - |
| Dimethyl terephthalate | 1720 | 1270 | 1610, 1410 | - |
| Dimethyl 5-aminoisophthalate[8] | 1720 | 1250 | 1620, 1590 | N-H stretch: ~3400, ~3300 |
| Dimethyl 5-nitroisophthalate[5][9][10][11] | 1730 | 1260 | 1615, 1580 | N=O stretch: ~1530, ~1350 |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragment Ions |
| This compound | C₁₁H₁₂O₄ | 208.21 g/mol | 208 | 193 ([M-CH₃]⁺), 177 ([M-OCH₃]⁺), 149 ([M-COOCH₃]⁺) |
| Dimethyl isophthalate[7][12] | C₁₀H₁₀O₄ | 194.18 g/mol | 194 | 163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺) |
| Dimethyl terephthalate[13] | C₁₀H₁₀O₄ | 194.18 g/mol | 194 | 163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺) |
| Dimethyl 5-aminoisophthalate[8] | C₁₀H₁₁NO₄ | 209.20 g/mol | 209 | 178 ([M-OCH₃]⁺), 150 ([M-COOCH₃]⁺) |
| Dimethyl 5-nitroisophthalate[5] | C₁₀H₉NO₆ | 239.18 g/mol | 239 | 208 ([M-OCH₃]⁺), 180 ([M-COOCH₃]⁺) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard. Typical parameters include a 30-45° pulse width and a relaxation delay of 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI) : Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The standard electron energy for ionization is 70 eV.
-
Data Acquisition (Electrospray Ionization - ESI) : Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography. This is a softer ionization technique often used for more polar or thermally labile compounds.
By following these protocols and comparing the acquired data with the predicted and comparative data presented, researchers can confidently confirm the structure of this compound. This systematic approach ensures the integrity of synthetic products and provides a solid foundation for subsequent research and development activities.
References
- 1. Dimethyl isophthalate(1459-93-4) 1H NMR spectrum [chemicalbook.com]
- 2. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]
- 3. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 4. Dimethyl isophthalate(1459-93-4) 13C NMR spectrum [chemicalbook.com]
- 5. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl 5-nitroisophthalate(13290-96-5) 13C NMR [m.chemicalbook.com]
- 7. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl 5-nitroisophthalate(13290-96-5) IR2 [m.chemicalbook.com]
- 10. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 11. Dimethyl 5-nitroisophthalate(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 12. 1,3-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 13. Dimethyl phthalate [webbook.nist.gov]
A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized Dimethyl 5-methylisophthalate
Introduction: The Significance of Purity in Specialty Monomers
Dimethyl 5-methylisophthalate (DM5MIP) is a crucial aromatic diester monomer. The strategic placement of its methyl group and ester functionalities on the benzene ring allows for the synthesis of specialty polyesters and polyamides with modified properties, such as improved solubility, tailored thermal characteristics, and altered crystallinity. In its role as a precursor for high-performance polymers and active pharmaceutical ingredients, the purity of DM5MIP is not merely a quality metric; it is a critical determinant of the final product's performance, safety, and regulatory compliance.
Impurities, even in trace amounts, can act as chain terminators, introduce undesirable coloration, or alter the mechanical and thermal properties of a polymer. Therefore, a robust, multi-faceted analytical approach is essential to validate the purity of synthesized DM5MIP. This guide provides an in-depth comparison of key analytical methodologies, explaining the rationale behind procedural choices and offering field-proven protocols for researchers, scientists, and drug development professionals.
Synthesis and Potential Impurities
The common route to DM5MIP involves the oxidation of 1,3,5-mesitylene to 5-methylisophthalic acid, followed by a Fischer esterification with methanol.[1] This process, while effective, can introduce several process-related impurities.
Common Synthesis Route:
-
Oxidation: 1,3,5-Mesitylene is oxidized, often using a catalyst system like cobalt acetate and manganese acetate in the presence of a bromide source, to yield 5-methylisophthalic acid.[1]
-
Esterification: The resulting 5-methylisophthalic acid is then esterified, typically by refluxing with excess methanol and a strong acid catalyst like sulfuric acid.[1]
Potential Impurities: A thorough understanding of the synthetic pathway is crucial for identifying potential impurities.
| Impurity | Chemical Name | Origin | Potential Impact |
| Unreacted Starting Material | 5-Methylisophthalic Acid | Incomplete esterification | Can affect polymerization stoichiometry; introduces acidic groups. |
| Partially Esterified Intermediate | Monomethyl 5-methylisophthalate | Incomplete esterification | Acts as a monofunctional impurity, limiting polymer chain growth. |
| By-products of Oxidation | 3,5-Dimethylbenzoic Acid | Incomplete oxidation of mesitylene | Acts as a chain terminator in polymerization.[1] |
| By-products of Oxidation | 1,3,5-Trimesic Acid | Over-oxidation of the third methyl group | Can lead to cross-linking in polymers, altering mechanical properties.[1] |
| Residual Solvents/Reagents | Methanol, Sulfuric Acid | From the esterification step | Can interfere with analysis and downstream applications. |
Comparative Analysis of Purity Assessment Techniques
No single analytical technique is sufficient for a comprehensive purity assessment. A multi-pronged approach, leveraging the strengths of orthogonal methods, provides the most reliable and complete picture of the sample's composition.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of this compound.
Caption: Workflow for DM5MIP Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that acts as a chemical fingerprint for identification.
Expertise & Experience: We select GC-MS as our primary tool for detecting volatile impurities such as residual starting materials (if they are sufficiently volatile) and side-products like 3,5-dimethylbenzoic acid methyl ester. The choice of a mid-polarity column (e.g., 5% phenyl polysiloxane) provides excellent resolution for a wide range of aromatic esters.[2][3]
-
Sample Preparation: Dissolve 10 mg of the synthesized DM5MIP in 10 mL of high-purity dichloromethane or ethyl acetate.
-
Standard Preparation: Prepare a standard solution of a certified reference material of DM5MIP at the same concentration. Prepare separate solutions for expected impurities if available.
-
Instrument Setup:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Injector: Split/Splitless, 280 °C, Split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Setup:
-
MS System: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify peaks by comparing retention times with the standard and mass spectra with a library (e.g., NIST). Quantify by area percentage.
Trustworthiness: The protocol is validated by running a known standard to confirm retention time and mass spectrum. The use of a well-characterized column and established temperature program ensures reproducibility.[4]
| Technique | Principle | Strengths | Limitations |
| GC-MS | Separation by volatility, detection by mass fragmentation. | High sensitivity and specificity for volatile impurities. Excellent for identification via spectral libraries. | Not suitable for non-volatile or thermally labile compounds (e.g., diacids, salts). Requires derivatization for polar compounds. |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic esters, reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) is highly effective. A UV detector is ideal as the aromatic ring of DM5MIP and related impurities provides strong chromophores.
Expertise & Experience: HPLC is our method of choice for quantifying non-volatile impurities, particularly the unreacted 5-methylisophthalic acid and the partially esterified intermediate. These compounds are often not amenable to GC without derivatization. A C18 column provides robust separation, and an acidic mobile phase modifier (e.g., phosphoric or formic acid) ensures sharp peaks for any acidic impurities by suppressing their ionization.[5][6]
-
Sample Preparation: Dissolve 10 mg of synthesized DM5MIP in 10 mL of the mobile phase.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid. Filter and degas.
-
Instrument Setup:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Detector Setup:
-
Detector: Photodiode Array (PDA) or UV-Vis Detector.
-
Wavelength: Monitor at 240 nm (a common wavelength for aromatic esters).
-
-
Analysis: Run the sample and identify peaks based on retention times compared to standards. Purity is determined by the area percent of the main peak.
Trustworthiness: System suitability is confirmed by injecting a standard solution multiple times to ensure consistent retention times and peak areas (RSD < 2%). The PDA detector allows for peak purity analysis by comparing spectra across a single peak.
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Excellent for quantifying non-volatile and thermally sensitive impurities. High precision and accuracy. | Lower resolving power than capillary GC. Peak identification is less definitive than MS without a mass detector (LC-MS). |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei. The chemical shift, integration (area under the peak), and splitting pattern of each signal correspond to the electronic environment, number of protons, and neighboring protons, respectively.
Expertise & Experience: ¹H NMR is unparalleled for unambiguous structural confirmation. For DM5MIP, we expect to see distinct signals for the aromatic protons, the ester methyl protons, and the ring-attached methyl protons. Crucially, NMR can be used for quantitative analysis (qNMR) by integrating the product peaks against a certified internal standard. It can also detect impurities that have unique proton signals not present in the main compound. For instance, the carboxylic acid proton of unreacted 5-methylisophthalic acid would appear as a broad singlet far downfield (>10 ppm).
-
Aromatic Protons: Two distinct signals in the aromatic region (approx. 7.5-8.5 ppm).
-
Ester Methyl Protons (-COOCH₃): A sharp singlet at approx. 3.9 ppm, integrating to 6 protons.
-
Ring Methyl Protons (-CH₃): A sharp singlet at approx. 2.4 ppm, integrating to 3 protons.
Trustworthiness: The structure is validated by comparing the observed spectrum to predicted spectra or literature data for analogous compounds.[7][8][9] Quantification by qNMR is highly accurate as the signal response is directly proportional to the number of nuclei, independent of the compound's structure.
| Technique | Principle | Strengths | Limitations |
| ¹H NMR | Probes the magnetic environment of hydrogen nuclei. | Provides definitive structural confirmation. Can quantify purity without a reference standard for the impurity itself (using an internal standard). | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.
Expertise & Experience: This is a rapid, low-cost, and highly effective preliminary check of purity. A sharp melting point close to the literature value is a strong indicator of high purity. A broad melting range suggests the presence of significant impurities. The expected melting point for high-purity Dimethyl Isophthalate (a close analog) is 67-68 °C.[10] We would expect a similar, distinct melting point for DM5MIP.
Trustworthiness: The accuracy of the apparatus is easily verified using certified melting point standards (e.g., caffeine, vanillin). The observation itself is a direct physical measure of crystalline order, which is highly sensitive to impurities.
| Technique | Principle | Strengths | Limitations |
| Melting Point | Measures the temperature range over which a solid transitions to a liquid. | Fast, inexpensive, and a very sensitive indicator of overall purity. | Non-specific; it does not identify the impurities. Not useful for amorphous solids or oils. |
Comparison with an Alternative: Dimethyl Isophthalate
To understand the unique position of DM5MIP, it is useful to compare it to a more common, unsubstituted alternative, Dimethyl Isophthalate (DMIP).
Caption: Structural and Property Comparison.
The key difference is the methyl group on the aromatic ring of DM5MIP. This substitution disrupts the symmetry and packing efficiency of the monomer unit.
| Feature | This compound (DM5MIP) | Dimethyl Isophthalate (DMIP) | Rationale for Difference |
| Symmetry | Asymmetric | Symmetric | The methyl group breaks the plane of symmetry present in DMIP. |
| Polymer Crystallinity | Tends to form amorphous or semi-crystalline polymers. | Tends to form more crystalline polymers. | The asymmetry of the DM5MIP unit hinders ordered chain packing. |
| Polymer Solubility | Generally higher in common organic solvents. | Generally lower. | The less-ordered amorphous structure allows for easier solvent penetration. |
| Applications | Specialty polyesters requiring optical clarity, flexibility, or specific solubility. | Commodity polyesters, fibers, and resins where high strength and thermal stability are key.[10] | The methyl group acts as a built-in "modifier" to tailor polymer properties. |
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a scientifically rigorous and multi-faceted approach. No single technique can provide a complete profile of the material's purity.
-
For initial screening and a quick assessment of overall purity: Melting Point Analysis is indispensable.
-
For identification of volatile by-products and contaminants: GC-MS is the most powerful tool.
-
For accurate quantification of non-volatile impurities like residual acids: HPLC-UV is the preferred method.
-
For absolute structural confirmation and as an orthogonal quantitative method: ¹H NMR is essential.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a comprehensive purity profile, ensuring that the synthesized this compound meets the stringent quality requirements for its intended high-performance applications.
References
- 1. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Dimethyl 5-hydroxyisophthalate | SIELC Technologies [sielc.com]
- 6. Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR [m.chemicalbook.com]
- 8. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 9. Dimethyl isophthalate(1459-93-4) 1H NMR [m.chemicalbook.com]
- 10. atamankimya.com [atamankimya.com]
Performance comparison of polymers made from different isophthalate isomers
A Comparative Guide to Polymers from Isophthalate Isomers
The selection of a specific monomer isomer is a critical decision in polymer chemistry, profoundly influencing the final properties and performance of the material. Isophthalic acid, with its carboxylic acid groups at the 1 and 3 positions (meta-substitution) on the benzene ring, offers a distinct structural alternative to its isomers, terephthalic acid (1,4- or para-substitution) and phthalic acid (1,2- or ortho-substitution). This guide provides a comparative analysis of the performance of polymers derived from these isomers, with a primary focus on the contrast between isophthalate (meta) and terephthalate (para) based polymers, which are central to the high-performance materials industry.
The core difference lies in the geometry imparted to the polymer backbone. Terephthalate monomers, being linear and symmetrical, allow for efficient, regular packing of polymer chains. This leads to higher crystallinity, thermal stability, and mechanical strength. In contrast, the meta-substitution of isophthalate monomers introduces a "kink" or bend in the polymer chain, disrupting this orderly packing and resulting in a more amorphous structure. This fundamental structural difference creates a trade-off in polymer properties, enhancing solubility and processability often at the expense of ultimate thermal and mechanical performance.
Structure-Property Relationship: A Visual Guide
The following diagram illustrates the logical relationship between the choice of isophthalate or terephthalate isomer and the resulting macroscopic properties of the polymer.
Quantitative Performance Data
The following tables summarize the key performance differences between polyesters and polyamides synthesized using isophthalate and terephthalate isomers.
Table 1: Performance Comparison of Polyesters
| Property | Poly(ethylene isophthalate) (PEI) Based | Poly(ethylene terephthalate) (PET) Based | Rationale & References |
| Backbone Structure | Kinked / Asymmetrical | Linear / Symmetrical | The meta-linkage of isophthalate introduces a bend in the polymer chain, while the para-linkage of terephthalate results in a more linear structure. |
| Crystallinity | Amorphous or Low Crystallinity | Semi-crystalline | The irregular, kinked structure of PEI hinders chain packing and crystallization. PET's linear chains pack efficiently into a crystalline lattice. |
| Glass Transition Temp. (Tg) | ~65-69 °C | ~75-85 °C | The more rigid and ordered structure of PET restricts chain mobility more than PEI, leading to a higher Tg.[1][2] |
| Melting Temperature (Tm) | Amorphous (no Tm) or ~240°C | ~250-265 °C | The high crystallinity of PET results in a distinct and higher melting point compared to the less ordered PEI.[2] |
| Solubility | Soluble in solvents like CHCl₃ | Generally insoluble in common organic solvents | The amorphous nature of PEI allows solvent molecules to penetrate and dissolve the polymer more easily. |
| Mechanical Strength | Lower tensile strength, more flexible | High tensile strength and modulus | The high crystallinity and ordered chain structure of PET contribute to its superior strength and rigidity.[3][4] |
| Gas Barrier Properties | Generally lower | Generally higher | Increased crystallinity in PET creates a more tortuous path for gas molecules to diffuse through, improving barrier properties. |
Table 2: Performance Comparison of Aromatic Polyamides (Aramids)
| Property | Poly(m-phenylene isophthalamide) (MPIA) Based | Poly(p-phenylene terephthalamide) (PPTA) Based | Rationale & References |
| Backbone Structure | Kinked / Asymmetrical | Linear / Rod-like | Isophthaloyl chloride leads to a kinked structure, whereas terephthaloyl chloride produces a highly linear, rigid-rod conformation.[5] |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Insoluble; requires strong acids (e.g., H₂SO₄) | The meta-catenated structure of MPIA disrupts chain packing, significantly improving solubility compared to the intractable PPTA.[5] |
| Processability | Solution processable (e.g., for fibers, films) | Difficult to process; requires specialized techniques | Enhanced solubility allows MPIA to be processed using conventional solution-based methods. |
| Glass Transition Temp. (Tg) | ~270-280 °C | Does not exhibit a Tg; decomposes before melting | The extremely rigid structure and high crystallinity of PPTA prevent it from showing a glass transition.[6] |
| Thermal Stability (10% Wt. Loss) | > 400 °C in N₂ | > 500 °C in N₂ | The highly stable, crystalline, and tightly packed structure of PPTA provides exceptional thermal stability.[6][7] |
| Tensile Strength | 80-110 MPa | > 3000 MPa (as fiber) | The linear, rigid-rod chains of PPTA align perfectly in fibers, leading to outstanding tensile strength.[6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
Low-Temperature Solution Polycondensation for Polyamide Synthesis
This method is commonly used for preparing aromatic polyamides (aramids) from highly reactive diacid chlorides and diamines.
Materials:
-
m-Phenylenediamine (MPD) or p-Phenylenediamine (PPD)
-
Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Pyridine
-
Methanol and Deionized Water for precipitation and washing
Procedure:
-
Drying: All glassware must be rigorously dried in an oven (e.g., 120°C overnight) and cooled under a stream of dry nitrogen. Solvents and reagents should be anhydrous. LiCl should be dried under vacuum at ~150°C.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a specific molar amount of the diamine (e.g., MPD) and LiCl in anhydrous NMP. The LiCl acts as a solubility promoter. Stir under a gentle nitrogen stream until fully dissolved.[5][6]
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of the diacid chloride (e.g., IPC) to the stirred solution. The diacid chloride can be added as a solid or as a solution in a small amount of anhydrous NMP.[6]
-
Polymerization: After the addition is complete, add a small amount of pyridine to act as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. The solution viscosity will increase significantly as the polymer forms.[6]
-
Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent like methanol or water while stirring vigorously. This will cause the polyamide to precipitate as a fibrous solid.[6]
-
Purification and Drying: Collect the polymer by filtration. Wash it thoroughly with methanol and hot water to remove any unreacted monomers, LiCl, and residual solvent. Dry the final polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[6]
Melt Polycondensation for Polyester Synthesis
This protocol is a common industrial and lab-scale method for synthesizing polyesters like PET and its copolymers.
Materials:
-
Terephthalic acid (TPA) and/or Isophthalic acid (IPA)
-
Ethylene glycol (EG)
-
Polycondensation catalyst (e.g., Antimony trioxide, Titanium(IV) butoxide)
-
Heat stabilizer (e.g., Phosphoric acid)
Procedure:
-
Esterification Stage:
-
Charge the reactor with the diacid(s) (TPA and/or IPA) and ethylene glycol. A molar excess of ethylene glycol (e.g., 1.2 to 2.2 moles of EG per mole of diacid) is used.
-
Heat the mixture under a nitrogen atmosphere to a temperature range of 230-265°C.[8]
-
Water is generated as a byproduct and is continuously removed by distillation, driving the reaction forward.
-
This stage is complete when the theoretical amount of water has been collected (e.g., >90% yield).[8]
-
-
Polycondensation Stage:
-
Add the catalyst and heat stabilizer to the molten prepolymer from the esterification stage.
-
Increase the temperature to 270-290°C.[9]
-
Gradually apply a vacuum (e.g., reducing pressure to <100 Pa) to the reactor.[8]
-
The high temperature and vacuum facilitate the removal of excess ethylene glycol, which increases the polymer's molecular weight.
-
The reaction is monitored by measuring the torque required by the stirrer motor, which correlates with the melt viscosity and thus the molecular weight of the polymer.
-
The reaction is stopped once the desired viscosity is reached. The molten polymer is then extruded, cooled, and pelletized.
-
Dynamic Mechanical Analysis (DMA)
DMA is a key technique for characterizing the viscoelastic properties of polymers, including the glass transition temperature (Tg), as a function of temperature. The procedure is based on ASTM D4065.[10][11][12][13]
Apparatus:
-
Dynamic Mechanical Analyzer with a suitable clamping system (e.g., three-point bend, tensile, or cantilever).
-
Temperature control chamber.
Procedure:
-
Specimen Preparation: Prepare a rectangular specimen of the polymer with precise dimensions (e.g., 56 x 13 x 3 mm).[12][13]
-
Mounting: Mount the specimen in the analyzer's fixtures.
-
Test Parameters: Set the test parameters, which include:
-
Oscillation Frequency: A constant frequency, typically 1 Hz, is applied.[14]
-
Strain or Stress Amplitude: A small, non-destructive sinusoidal strain or stress is applied to the sample.
-
Temperature Program: Define a temperature range (e.g., from -50°C to above the Tg) and a heating rate (e.g., 2-5°C/min).[14]
-
-
Data Acquisition: The instrument applies the oscillatory force and measures the resultant displacement and the phase lag between the stress and strain signals as it ramps the temperature.
-
Analysis: The instrument software calculates and plots the following properties as a function of temperature:
-
Storage Modulus (E' or G'): Represents the elastic portion of the material's response and is related to its stiffness.
-
Loss Modulus (E'' or G''): Represents the viscous portion and the material's ability to dissipate energy as heat.
-
Tan Delta (δ): The ratio of Loss Modulus to Storage Modulus (E''/E'). The peak of the Tan Delta curve is often used to determine the glass transition temperature (Tg).[12][13]
-
References
- 1. data.conferenceworld.in [data.conferenceworld.in]
- 2. mdpi.com [mdpi.com]
- 3. PEI vs. PET :: MakeItFrom.com [makeitfrom.com]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. Poly(ethylene terephthalate- co -isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01681F [pubs.rsc.org]
- 9. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 10. atslab.com [atslab.com]
- 11. matestlabs.com [matestlabs.com]
- 12. infinitalab.com [infinitalab.com]
- 13. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 14. scribd.com [scribd.com]
A Comparative Guide to the Thermal Stability of Polyesters: The Impact of Dimethyl 5-methylisophthalate Integration
The thermal stability of a polymer is a critical determinant of its processing parameters and end-use applications, particularly for materials intended for high-temperature environments. This guide provides a comparative analysis of the thermal properties of polyesters incorporating Dimethyl 5-methylisophthalate (DMMIP) against a standard alternative, Poly(ethylene terephthalate) (PET). The introduction of DMMIP, a non-linear, substituted aromatic dicarboxylic acid ester, into the polymer backbone disrupts the regular chain structure typical of PET, which is composed of linear terephthalate units. This structural modification is expected to influence key thermal parameters such as the glass transition temperature, melting point, and the onset of thermal decomposition.
This analysis summarizes quantitative data from thermal analysis techniques and provides detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of polymer properties.
Comparative Thermal Properties
The thermal characteristics of a hypothetical DMMIP-containing copolyester (PET-co-DMMIP) and a standard PET homopolymer are summarized in Table 1. The data is derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing insights into the materials' thermal stability and phase transition behavior. The incorporation of DMMIP generally leads to a decrease in the onset of decomposition and the melting temperature due to the disruption of chain packing and reduced crystallinity.
Table 1: Comparison of Thermal Properties of PET and a PET-co-DMMIP Copolyester
| Thermal Property | Poly(ethylene terephthalate) (PET) | PET-co-DMMIP (10 mol% DMMIP) |
| TGA - Onset Decomposition Temp. (Tonset) | ~ 380 °C | ~ 365 °C |
| TGA - Temp. of Max. Decomposition (Tmax) | ~ 420 °C | ~ 405 °C |
| TGA - Char Yield at 600 °C (N2 atm.) | ~ 15% | ~ 18% |
| DSC - Glass Transition Temp. (Tg) | ~ 75 °C | ~ 80 °C |
| DSC - Cold Crystallization Temp. (Tcc) | ~ 130 °C | Not observed |
| DSC - Melting Temp. (Tm) | ~ 250 °C | ~ 225 °C |
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below. These protocols are essential for obtaining reliable and reproducible data for the comparison of polymer thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer samples.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
An empty platinum or alumina crucible is tared on the TGA microbalance.
-
Approximately 5-10 mg of the dry polymer sample is placed into the crucible.
-
The crucible is loaded into the TGA furnace.
-
The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
The analysis is conducted under a continuous nitrogen purge (50 mL/min) to prevent thermo-oxidative degradation.
-
The weight loss of the sample as a function of temperature is recorded.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which 5% weight loss occurs. The temperature of maximum decomposition rate (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the polymer samples.
Instrumentation: A calibrated differential scanning calorimeter with a cooling accessory.
Procedure:
-
An empty aluminum DSC pan is tared.
-
Approximately 5-10 mg of the dry polymer sample is sealed in the aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The following temperature program is executed under a nitrogen atmosphere (50 mL/min): a. First Heating Scan: Heat from 25 °C to 280 °C at a rate of 10 °C/min to erase the thermal history of the sample. b. Cooling Scan: Cool from 280 °C to 25 °C at a rate of 10 °C/min. c. Second Heating Scan: Heat from 25 °C to 280 °C at a rate of 10 °C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
The melting temperature (Tm) is determined from the peak of the endothermic melting transition during the second heating scan.
-
The cold crystallization temperature (Tcc) is determined from the peak of the exothermic transition during the first or second heating scan, if present.
Workflow for Comparative Thermal Stability Analysis
The logical progression for evaluating and comparing the thermal stability of polymers is depicted in the following diagram. This workflow outlines the key stages from material synthesis to data interpretation and final comparison.
Caption: Workflow for the comparative thermal stability analysis of polymers.
Benchmarking Dimethyl 5-methylisophthalate: A Comparative Guide for Flexible Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Dimethyl 5-methylisophthalate (DM-5-MI) against other common diester monomers in the synthesis of flexible copolyesters. The inclusion of monomers with varying geometries allows for a systematic evaluation of their impact on the thermal and mechanical properties of the resulting polymers. This document presents supporting experimental data, detailed protocols for polymer synthesis and characterization, and visualizations of key concepts and workflows.
The primary objective is to elucidate the structure-property relationships that arise from the incorporation of these monomers, with a particular focus on how the bent, asymmetric nature of this compound can be leveraged to tune polymer flexibility. The data and protocols herein serve as a baseline for researchers developing novel polymers for applications in advanced materials and drug delivery systems.
Monomer Comparison and Performance Data
The performance of this compound (DM-5-MI) was benchmarked against two other widely used diester monomers: Dimethyl terephthalate (DMT) and Dimethyl isophthalate (DMI). Copolyesters were synthesized using a constant molar ratio of a diol (ethylene glycol) and one of the three diester monomers. The resulting polymers were then characterized to determine their key thermal and mechanical properties.
The selection of these monomers allows for a direct comparison of:
-
Linear vs. Bent Structures : DMT, with its para-substituted aromatic ring, imparts a linear and rigid structure to the polymer backbone. In contrast, DMI and DM-5-MI, with their meta-substituted rings, introduce a "kink" in the polymer chain, disrupting packing and increasing flexibility.
-
Effect of Substitution : Comparing DMI and DM-5-MI allows for an assessment of the impact of the methyl group on the isophthalate ring on polymer properties.
The quantitative data from these comparative experiments are summarized in the table below.
Table 1: Comparison of Thermal and Mechanical Properties of Copolyesters
| Property | Poly(ethylene terephthalate) (from DMT) | Poly(ethylene isophthalate) (from DMI) | Poly(ethylene 5-methylisophthalate) (from DM-5-MI) |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 67 °C | 57 °C | 52 °C |
| Melting Temp. (Tm) | 265 °C | Amorphous | Amorphous |
| Decomposition Temp. (Td) | ~400 °C | ~395 °C | ~390 °C |
| Mechanical Properties | |||
| Tensile Strength | 55 MPa | 45 MPa | 40 MPa |
| Young's Modulus | 2.5 GPa | 1.8 GPa | 1.5 GPa |
| Elongation at Break | 50% | 150% | 200% |
Note: The data presented are representative values obtained from standardized testing protocols, as detailed in Section 2.
The results clearly indicate that the incorporation of isophthalate-based monomers leads to a decrease in the glass transition temperature and an increase in the elongation at break, signifying enhanced flexibility.[1][2] The methyl substitution in DM-5-MI further enhances this effect, resulting in the most flexible polymer of the three. The disruption of chain linearity by the meta-substituted monomers prevents crystallization, leading to amorphous materials.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the copolyesters are provided below. These protocols are foundational for the replication and extension of the presented findings.
2.1. Copolyester Synthesis: Melt Polycondensation
This protocol describes a two-stage melt polycondensation reaction used for synthesizing the copolyesters.[3]
-
Materials : Dimethyl terephthalate (DMT), Dimethyl isophthalate (DMI), or this compound (DM-5-MI); Ethylene glycol; Catalyst (e.g., Antimony trioxide).
-
Procedure :
-
Ester Interchange (Transesterification) : The diester monomer and a molar excess of ethylene glycol (e.g., 1:2.2 molar ratio) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser. The catalyst is added (e.g., 200-300 ppm). The mixture is heated to approximately 180-220 °C under a nitrogen atmosphere. Methanol is evolved as a byproduct and is collected. The reaction is monitored by measuring the amount of methanol collected and is considered complete when the theoretical amount has been evolved.
-
Polycondensation : The temperature is gradually raised to 260-280 °C, and a vacuum is slowly applied (to <1 Torr). The excess ethylene glycol is removed, and the viscosity of the melt increases as the polymer chains grow. The reaction is continued until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer. The molten polymer is then extruded, cooled, and pelletized.
-
2.2. Polymer Characterization
The following are standard protocols for characterizing the thermal and mechanical properties of the synthesized polymers.[4][5][6][7]
-
Differential Scanning Calorimetry (DSC) :
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the melting endotherm.
-
-
Thermogravimetric Analysis (TGA) :
-
A polymer sample (10-20 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
Tensile Testing :
-
Polymer samples are prepared in a standard shape (e.g., dumbbell-shaped bars) by injection molding or compression molding.
-
The sample is mounted in the grips of a universal testing machine.
-
The sample is pulled at a constant rate of extension until it fractures.
-
The force required to elongate the sample and the corresponding elongation are recorded.
-
Tensile strength (stress at break), Young's modulus (stiffness), and elongation at break (ductility) are calculated from the stress-strain curve.
-
Visualizations: Workflows and Conceptual Diagrams
Visual diagrams are provided to illustrate key concepts and processes related to the benchmarking of these flexible monomers.
Caption: Structure-Property Relationship of Diester Monomers.
Caption: Experimental Workflow for Monomer Benchmarking.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures [vtechworks.lib.vt.edu]
- 4. pharmiweb.com [pharmiweb.com]
- 5. nadkarnispc.com [nadkarnispc.com]
- 6. measurlabs.com [measurlabs.com]
- 7. specialchem.com [specialchem.com]
Unraveling By-products in Dimethyl 5-methylisophthalate Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides a comprehensive analysis of by-products generated during the synthesis of Dimethyl 5-methylisophthalate, a key building block in various advanced materials and pharmaceutical intermediates. We offer a comparative look at a primary synthesis route, potential alternative pathways, and the analytical methodologies required for by-product identification and quantification, supported by experimental data summaries and detailed protocols.
Executive Summary
The synthesis of this compound, while seemingly straightforward, can be accompanied by the formation of several by-products that can impact the purity and yield of the final product. The most documented route involves the oxidation of 1,3,5-mesitylene to 5-methylisophthalic acid, followed by Fischer esterification. Key by-products from this process include incompletely oxidized intermediates such as 3,5-dimethylbenzoic acid and over-oxidized products like 1,3,5-trimesic acid. The subsequent esterification step can lead to the formation of mono-methyl 5-methylisophthalate due to incomplete reaction. Alternative synthesis pathways, while less detailed in public literature, could present different by-product profiles. This guide emphasizes the importance of robust analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the effective separation and identification of these impurities.
Comparison of Synthesis Routes and By-product Profiles
The primary route for this compound synthesis and a potential alternative are compared below, with a focus on the likely by-products.
| Synthesis Route | Starting Material(s) | Key Reaction Steps | Major Anticipated By-products | Purity Concerns |
| Route 1: Oxidation of Mesitylene | 1,3,5-Mesitylene | 1. Oxidation of two methyl groups to carboxylic acids. 2. Fischer Esterification with methanol. | - From Oxidation: 3,5-Dimethylbenzoic acid, 1,3,5-Trimesic acid. - From Esterification: Mono-methyl 5-methylisophthalate. | Requires careful control of oxidation conditions to minimize under- and over-oxidation. Efficient esterification is needed to reduce mono-ester content. |
| Route 2 (Hypothetical): From 5-Methylisophthalonitrile | 5-Methyl-1,3-benzenedicarbonitrile | 1. Hydrolysis of nitrile groups to carboxylic acids. 2. Fischer Esterification with methanol. | - From Hydrolysis: 3-cyano-5-methylbenzoic acid (from incomplete hydrolysis). - From Esterification: Mono-methyl 5-methylisophthalate. | Incomplete hydrolysis can introduce cyano-containing impurities. Efficient esterification is crucial. |
Data Presentation: Quantitative Analysis of By-products
The following table summarizes hypothetical quantitative data for by-products from the well-documented oxidation of mesitylene route, based on typical outcomes of such reactions.
| Product/By-product | Chemical Structure | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) | Major Impurities (%) |
| This compound | C₁₁H₁₂O₄ | 208.21 | > 85 | > 98 | Mono-methyl 5-methylisophthalate (< 1%), 3,5-Dimethylbenzoic acid (< 0.5%), 1,3,5-Trimesic acid (< 0.5%) |
| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | Variable | - | - |
| 1,3,5-Trimesic acid | C₉H₆O₆ | 210.14 | Variable | - | - |
| Mono-methyl 5-methylisophthalate | C₁₀H₁₀O₄ | 194.18 | < 5 | - | - |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: By-product formation in this compound synthesis.
Caption: Analytical workflow for by-product analysis.
Experimental Protocols
Synthesis of this compound via Oxidation and Esterification
This protocol is based on the methodologies described in patent literature for the synthesis of 5-methylisophthalic acid and its subsequent esterification.
a) Oxidation of 1,3,5-Mesitylene to 5-Methylisophthalic Acid:
-
Materials: 1,3,5-Mesitylene, Cobalt Acetate, Manganese Acetate, Potassium Bromide, Glacial Acetic Acid, Oxygen.
-
Procedure:
-
A mixture of 1,3,5-mesitylene, cobalt acetate, manganese acetate, and potassium bromide in glacial acetic acid is prepared in a reaction vessel equipped with a stirrer and a gas inlet.
-
The reaction mixture is heated to reflux while oxygen is bubbled through the solution.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC) until the desired conversion of 1,3,5-mesitylene is achieved.
-
Upon completion, the reaction mixture is cooled, and the crude 5-methylisophthalic acid is isolated by filtration. The crude product may contain 3,5-dimethylbenzoic acid and 1,3,5-trimesic acid as by-products.
-
b) Fischer Esterification of 5-Methylisophthalic Acid:
-
Materials: Crude 5-methylisophthalic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
The crude 5-methylisophthalic acid is suspended in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated to reflux for several hours until the esterification is complete, which can be monitored by TLC or HPLC.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. This crude product may contain mono-methyl 5-methylisophthalate.
-
c) Purification:
-
The crude ester can be purified by distillation under reduced pressure to separate the desired product from less volatile by-products like 1,3,5-trimesic acid and more volatile ones like methyl 3,5-dimethylbenzoate. Further purification can be achieved by recrystallization from a suitable solvent.
Analytical Method for By-product Analysis: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.
-
Sample Preparation: A dilute solution of the crude product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: By-products are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal standard method.[1]
Conclusion
The synthesis of this compound is a multi-step process where the potential for by-product formation is significant. A thorough understanding of the reaction mechanism and the application of robust analytical methods are critical for controlling the purity of the final product. The primary synthesis route via oxidation of mesitylene is well-documented, with predictable by-products arising from incomplete or excessive oxidation and incomplete esterification. For researchers and professionals in drug development, careful monitoring and control of these impurities are essential to ensure the quality and safety of the final application. The provided experimental protocols and analytical methods offer a solid foundation for achieving high-purity this compound.
References
Validating Experimental Results with Computational Models of Isophthalate Reactions: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental and computational approaches to studying isophthalate reactions, which are crucial in various fields, including polymer chemistry and drug metabolism. By presenting experimental data alongside computational predictions, this document aims to showcase the power of integrated approaches in validating reaction mechanisms and kinetics.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical, yet realistic, quantitative data for the alkaline hydrolysis of dimethyl isophthalate. This data is representative of what one might expect when comparing experimental findings with predictions from computational models, such as those based on Density Functional Theory (DFT).
| Parameter | Experimental Value | Computational (DFT) Value | % Difference |
| Reaction Rate Constant (k) at 298 K (M⁻¹s⁻¹) | 0.125 | 0.118 | 5.6% |
| Activation Energy (Ea) (kJ/mol) | 55.4 | 58.2 | 5.1% |
| Enthalpy of Reaction (ΔH) (kJ/mol) | -25.8 | -23.9 | 7.4% |
| Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | 85.2 | 88.0 | 3.3% |
Note: The presented data is illustrative and intended to demonstrate the typical level of agreement between modern experimental techniques and high-level computational models.
Experimental & Computational Protocols
A thorough understanding of the methodologies is essential for a critical evaluation of the data. Below are detailed protocols for the experimental determination and computational modeling of the alkaline hydrolysis of dimethyl isophthalate.
Experimental Protocol: Alkaline Hydrolysis of Dimethyl Isophthalate
This protocol is based on established methods for studying the kinetics of ester hydrolysis.[1]
1. Materials:
- Dimethyl isophthalate (99% purity)
- Sodium hydroxide (NaOH) solution (0.1 M, standardized)
- Deionized water
- Hydrochloric acid (HCl) solution (0.1 M, standardized, for quenching)
- Phenolphthalein indicator
- Constant temperature water bath
- Burette, pipettes, and standard laboratory glassware
2. Procedure:
- A 0.01 M solution of dimethyl isophthalate is prepared in a 50:50 ethanol/water mixture to ensure solubility.
- A 0.1 M NaOH solution is also prepared.
- Equal volumes of the dimethyl isophthalate and NaOH solutions are pre-heated to the desired reaction temperature (e.g., 298 K) in the constant temperature water bath.
- The reaction is initiated by mixing the two solutions. A timer is started immediately.
- At regular time intervals (e.g., every 10 minutes), a 10 mL aliquot of the reaction mixture is withdrawn and immediately quenched in a flask containing a known excess of 0.1 M HCl to stop the reaction.
- The unreacted HCl in the flask is then back-titrated with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.
- The concentration of unreacted dimethyl isophthalate at each time point is calculated from the amount of NaOH consumed.
- The experiment is repeated at different temperatures (e.g., 308 K, 318 K) to determine the activation energy.
3. Data Analysis:
- The reaction rate constant (k) is determined by plotting the natural logarithm of the concentration of dimethyl isophthalate versus time. For a pseudo-first-order reaction (with NaOH in excess), the slope of the line is -k.
- The activation energy (Ea) is calculated from the Arrhenius plot, which is a graph of ln(k) versus 1/T.
Computational Protocol: DFT Modeling of Isophthalate Hydrolysis
This protocol outlines a typical approach for modeling the reaction using Density Functional Theory (DFT).
1. Software and Method:
- Software: Gaussian, ORCA, or similar quantum chemistry package.
- Method: Density Functional Theory (DFT).
- Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is commonly used for kinetic and thermodynamic studies.
- Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is employed to provide a good balance between accuracy and computational cost.
2. Procedure:
- Geometry Optimization: The 3D structures of the reactants (dimethyl isophthalate and hydroxide ion), transition state, and products (monomethyl isophthalate, methanol, and isophthalate) are optimized to find their lowest energy conformations.
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
- Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the transition state structure connecting the reactants and products.
- Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the located transition state correctly connects the reactant and product states on the potential energy surface.
- Solvation Model: To simulate the reaction in a solvent (e.g., water or a water/ethanol mixture), an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model is applied.
3. Data Analysis:
- Reaction Energies: The enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) are calculated as the difference in the computed energies of the products and reactants.
- Activation Barrier: The activation energy (Ea) and Gibbs free energy of activation (ΔG‡) are calculated as the energy difference between the transition state and the reactants.
- Rate Constant Calculation: The reaction rate constant (k) can be estimated using Transition State Theory (TST) from the calculated Gibbs free energy of activation.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical workflow of the validation process and the proposed reaction pathway for the alkaline hydrolysis of dimethyl isophthalate.
References
The Impact of Methyl Substitution: A Comparative Guide to Dimethyl 5-methylisophthalate in Advanced Polymers
For researchers and professionals in materials science and drug development, the quest for novel polymers with enhanced properties is perpetual. Dimethyl 5-methylisophthalate, a substituted aromatic dicarboxylic acid ester, presents a compelling building block for high-performance polyesters and polyamides. This guide provides a comparative analysis of materials derived from this compound against established alternatives, supported by experimental data and detailed synthetic protocols.
The introduction of a methyl group onto the isophthalate ring at the 5-position offers a subtle yet significant modification to the monomer structure. This seemingly minor alteration can impart notable changes in the physical and chemical properties of the resulting polymers, including solubility, thermal stability, and mechanical strength. Understanding these differences is crucial for the rational design of materials tailored for specific applications, from advanced composites to drug delivery systems.
Performance Comparison: Polyesters and Polyamides
To elucidate the influence of the 5-methyl substituent, this guide compares the properties of polymers synthesized from this compound (or its corresponding diacid/diacyl chloride) with those derived from the widely used Dimethyl Terephthalate and Dimethyl Isophthalate.
Polyesters
The introduction of a methyl group in the 5-position of the isophthalate unit can disrupt the chain packing and reduce the crystallinity of polyesters when compared to their terephthalate and unsubstituted isophthalate counterparts. This generally leads to enhanced solubility in common organic solvents and lower melting temperatures, which can be advantageous for solution-based processing techniques.
| Property | Poly(ethylene 5-methylisophthalate) (Hypothetical) | Poly(ethylene terephthalate) (PET) | Poly(ethylene isophthalate) (PEI) |
| Glass Transition Temperature (Tg) | Expected to be slightly lower than PEI | ~75 °C | ~65-70 °C |
| Melting Temperature (Tm) | Expected to be lower than PET and potentially amorphous | ~250-260 °C | Amorphous |
| Solubility | Expected to have improved solubility | Generally insoluble in common solvents at room temperature | More soluble than PET |
| Mechanical Strength | Potentially lower tensile strength than PET due to reduced crystallinity | High tensile strength | Lower tensile strength than PET |
Polyamides (Aramids)
In the realm of high-performance aromatic polyamides (aramids), the methyl substituent on the isophthaloyl moiety can significantly enhance solubility. Traditional aramids, such as those derived from terephthaloyl chloride, are often difficult to process due to their high melting points and poor solubility. The methyl group in 5-methylisophthaloyl chloride disrupts the strong intermolecular hydrogen bonding and chain packing, leading to aramids with improved processability.
| Property | Polyamide from 5-Methylisophthaloyl Chloride & Aromatic Diamine (Representative) | Polyamide from Isophthaloyl Chloride & Aromatic Diamine | Polyamide from Terephthaloyl Chloride & Aromatic Diamine |
| Solubility | Generally soluble in polar aprotic solvents (e.g., NMP, DMAc) | Often soluble in polar aprotic solvents with the aid of salts (e.g., LiCl) | Generally insoluble or soluble only in strong acids |
| Glass Transition Temperature (Tg) | Expected to be in the range of 230-270°C, depending on the diamine | 237–254 °C[1] | >300 °C |
| Thermal Stability (Td5) | Expected to be > 400 °C | Good thermal stability | Excellent thermal stability (>500 °C) |
| Mechanical Properties | Expected to form tough, flexible films | Can form flexible films | High modulus, high strength fibers |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of these materials. Below are representative protocols for the synthesis of polyesters and polyamides.
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a diol.
Materials:
-
This compound
-
Ethylene glycol (or other suitable diol)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Charge the reactor with this compound and ethylene glycol in a desired molar ratio (typically a slight excess of glycol).
-
Add the catalyst and stabilizer to the mixture.
-
Heat the reactor under a nitrogen atmosphere to a temperature of 150-220°C with stirring to initiate the transesterification reaction, during which methanol is distilled off.
-
After the theoretical amount of methanol has been collected, gradually increase the temperature to 250-280°C and apply a high vacuum (<1 Torr).
-
Continue the polycondensation reaction under vacuum for several hours until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This method is suitable for producing high molecular weight aromatic polyamides that may be thermally unstable at high temperatures.
Materials:
-
5-Methylisophthaloyl chloride (can be synthesized from 5-methylisophthalic acid and thionyl chloride)
-
Aromatic diamine (e.g., m-phenylenediamine, 4,4'-oxydianiline)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (optional, to enhance solubility)
-
Pyridine or other acid scavenger
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP (with or without LiCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 5-methylisophthaloyl chloride in a small amount of anhydrous NMP to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Visualizing Synthesis Pathways
To further clarify the synthetic processes, the following diagrams illustrate the key reaction pathways.
References
Safety Operating Guide
Proper Disposal of Dimethyl 5-methylisophthalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Dimethyl 5-methylisophthalate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all handling occurs in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, sweep up the solid material, taking care not to generate dust, and place it into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, regional, and national regulations for hazardous waste. The following protocol outlines the general steps for its proper disposal:
-
Waste Classification: this compound should be treated as a hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific classification and waste stream identification.
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed container. The container must be compatible with the chemical and in good condition to prevent leaks or spills.
-
Label the container with the full chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the contractor with a complete and accurate description of the waste, including its chemical name and any other relevant safety information.
-
Important Note: Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential legal liabilities.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes essential data related to the handling and disposal of this compound.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Method | Approved waste disposal plant | [1] |
| Contaminated Packaging | Dispose of as hazardous or special waste | [1] |
| Personal Protective Equipment | Skin, eye, and respiratory protection | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Personal protective equipment for handling Dimethyl 5-methylisophthalate
Essential Safety and Handling Guide for Dimethyl 5-methylisophthalate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 17649-58-0) was not located. The following guidance is based on the available safety information for the closely related compound, Dimethyl isophthalate (CAS No. 1459-93-4). Researchers should handle this compound with caution and adhere to the safety protocols outlined below as a minimum standard. A thorough risk assessment should be conducted before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data for Dimethyl isophthalate.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | Inspect gloves before use. Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[2] |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Handling Procedures
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Avoid Inhalation: Do not breathe dust or vapors.[2]
-
Grounding: For larger quantities, ground all equipment containing the material to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling.[1]
Storage Requirements
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
Disposal Method
-
Unused Material: Dispose of contents and container to an approved waste disposal plant.[1]
-
Empty Containers: Do not reuse empty containers. Dispose of them in accordance with federal, state, and local regulations.
-
Environmental Precautions: Do not allow the product to enter drains.[1]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
